R162
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-prop-2-enylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBGIOLZQTIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of R162: A Potent and Selective GDH1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glutamate dehydrogenase 1 (GDH1) is a critical mitochondrial enzyme frequently overexpressed in a variety of human cancers, playing a pivotal role in glutaminolysis and maintaining redox homeostasis. This reliance on GDH1 presents a promising therapeutic window for the development of targeted anticancer agents. This whitepaper details the discovery, mechanism of action, and synthesis of R162, a novel, cell-permeable small molecule inhibitor of GDH1. This compound effectively disrupts cancer cell metabolism, leading to increased oxidative stress and suppressed tumor growth. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and a proposed synthetic route for this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction: The Role of GDH1 in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways co-opted by cancer cells is glutaminolysis, the process of converting glutamine into cellular fuel and biosynthetic precursors. GDH1 is a central enzyme in this pathway, catalyzing the oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2]
Beyond its role in anaplerosis, GDH1 is crucial for maintaining redox balance in cancer cells. The GDH1 product, α-KG, is further metabolized to fumarate, which in turn activates the antioxidant enzyme glutathione peroxidase 1 (GPx1).[1][3] This activation of GPx1 helps to mitigate the high levels of reactive oxygen species (ROS) generated by aberrant cancer cell metabolism. The upregulation of GDH1 in various cancers, including glioblastoma, lung cancer, and breast cancer, highlights its significance as a therapeutic target.[1][2] While the green tea polyphenol epigallocatechin gallate (EGCG) was identified as a GDH1 inhibitor, its lack of specificity for NADPH-dependent enzymes necessitated the search for more selective agents.[1][4]
The Discovery of this compound as a Selective GDH1 Inhibitor
This compound was identified through a screening of purpurin derivatives as a potent and cell-permeable inhibitor of GDH1.[1] Purpurin itself demonstrated significant GDH1 inhibition in vitro, but its poor cell permeability limited its therapeutic potential. This compound, a purpurin analog featuring an allyl group, exhibited enhanced cell permeability, leading to more potent inhibitory effects on mitochondrial GDH activity in cancer cells.[1]
Mechanism of Action of this compound
This compound is a direct inhibitor of GDH1, acting in a mixed-mode manner.[5][6] By binding to GDH1, this compound blocks the conversion of glutamate to α-KG. This inhibition sets off a cascade of downstream effects that selectively disadvantage cancer cells:
-
Disruption of Redox Homeostasis: Inhibition of GDH1 by this compound leads to decreased intracellular levels of α-KG and its subsequent metabolite, fumarate.[1][2][7] This reduction in fumarate levels attenuates the activity of the antioxidant enzyme GPx1.[1]
-
Induction of Oxidative Stress: With GPx1 activity diminished, cancer cells are unable to effectively neutralize ROS, leading to a state of imbalanced redox homeostasis and increased oxidative stress.[1][2]
-
Inhibition of Cancer Cell Proliferation and Tumor Growth: The accumulation of ROS and disruption of metabolic pathways ultimately trigger cell death and inhibit cancer cell proliferation.[1][3] Treatment with a cell-permeable form of α-KG, methyl-α-KG, was able to significantly rescue the anti-proliferative effects of this compound, confirming that this compound's primary mechanism is through the inhibition of GDH1.[1]
The signaling pathway affected by this compound is illustrated in the following diagram:
Caption: The GDH1 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models, with minimal toxicity to normal cells.
In Vitro Activity
This compound has been shown to inhibit the proliferation of various human cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), as well as primary leukemia cells from patients.[1]
In Vivo Efficacy
In xenograft models using H1299 cells, daily intraperitoneal administration of this compound (20 mg/kg) resulted in a significant reduction in tumor growth and mass compared to vehicle-treated controls.[1] Importantly, this compound treatment was well-tolerated, with no significant histopathological changes or alterations in complete blood counts observed in the treated mice.[2][7]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's interaction with GDH1.
| Parameter | Value | Reference |
| IC50 | 23 µM | [5] |
| Kd | 30 µM | [5] |
| Ki | 28.6 µM | [8] |
| In Vivo Dosage | 20-30 mg/kg/day (i.p.) | [1][7] |
Proposed Synthesis of this compound
This compound is chemically known as 2-allyl-1-hydroxy-9,10-anthraquinone. While a detailed, step-by-step synthesis has not been published, a plausible synthetic route can be proposed based on established organic chemistry reactions for the modification of anthraquinones. A potential retrosynthetic analysis suggests that this compound can be synthesized from 1-hydroxyanthraquinone.
A proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
A potential synthetic approach would involve the regioselective bromination of 1-hydroxyanthraquinone at the 2-position, followed by a palladium-catalyzed cross-coupling reaction with an allylating agent.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
GDH1 Enzyme Activity Assay
This assay measures the enzymatic activity of GDH1 by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human GDH1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT
-
Substrates: 10 mM L-glutamate, 1 mM NAD⁺
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-glutamate, and NAD⁺.
-
Add the GDH1 enzyme to the reaction mixture to a final concentration of 10-50 ng/µL.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate mixture.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
The rate of NADH production is proportional to the GDH1 activity and is calculated from the linear portion of the absorbance curve.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the measurement of intracellular ROS levels using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cancer cell lines (e.g., H1299, MDA-MB-231)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader or fluorescence microscope (Ex/Em = 485/535 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired time period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures GPx activity via a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Cell lysates
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM EDTA
-
Reagents: 1 mM GSH, 0.2 mM NADPH, 1 unit/mL glutathione reductase, 0.25 mM H₂O₂
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
In a 96-well plate, add cell lysate, assay buffer, GSH, glutathione reductase, and NADPH.
-
Incubate for 5 minutes at room temperature to allow for the reduction of any existing GSSG.
-
Initiate the reaction by adding H₂O₂.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
GPx activity is calculated from the rate of NADPH consumption.
Intracellular Fumarate Measurement by GC-MS
This protocol details the quantification of intracellular fumarate levels using gas chromatography-mass spectrometry.
Materials:
-
Cell pellets
-
Methanol, Chloroform, Water (for extraction)
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
-
GC-MS system
Procedure:
-
Harvest and wash cells treated with this compound or vehicle.
-
Extract metabolites using a cold methanol/water/chloroform extraction procedure.
-
Collect the aqueous layer and dry it completely.
-
Derivatize the dried metabolites by incubating with methoxyamine hydrochloride in pyridine, followed by MSTFA.
-
Analyze the derivatized samples by GC-MS.
-
Quantify fumarate levels by comparing to a standard curve of known fumarate concentrations.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., H1299)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg/day, i.p.) or vehicle control daily.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of GDH1 activity).
Conclusion and Future Directions
This compound is a promising, selective inhibitor of GDH1 with demonstrated anti-cancer activity in preclinical models. Its ability to disrupt redox homeostasis in cancer cells provides a clear mechanism-based rationale for its therapeutic potential. The data summarized in this whitepaper supports the continued development of this compound and other GDH1 inhibitors as a novel class of cancer therapeutics.
Future studies should focus on:
-
Optimizing the synthetic route for this compound to enable large-scale production.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies.
-
Evaluating the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts.
-
Investigating potential combination therapies to enhance the anti-cancer effects of this compound.
The continued exploration of GDH1 inhibition represents a valuable strategy in the ongoing effort to develop more effective and targeted cancer treatments.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 3. content.abcam.com [content.abcam.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. assaygenie.com [assaygenie.com]
- 6. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 7. nwlifescience.com [nwlifescience.com]
- 8. mmpc.org [mmpc.org]
An In-depth Technical Guide to the Mechanism of Action of R162, a GLUD1 Inhibitor, in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate dehydrogenase 1 (GLUD1) has emerged as a critical enzyme in cancer metabolism, facilitating the conversion of glutamate to α-ketoglutarate, a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle. This positions GLUD1 as a compelling target for therapeutic intervention. R162, a potent and selective inhibitor of GLUD1, has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer, detailing its effects on cellular metabolism, redox homeostasis, and key signaling pathways. The guide includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing this compound's efficacy, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this promising area of oncology.
Introduction: The Role of GLUD1 in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this altered metabolism is an increased reliance on glutamine, a non-essential amino acid, as a primary source of carbon and nitrogen. Glutaminolysis, the process of glutamine catabolism, replenishes TCA cycle intermediates, supports macromolecule synthesis, and contributes to redox balance.
Glutamate dehydrogenase 1 (GLUD1) is a mitochondrial enzyme that plays a pivotal role in glutaminolysis.[1][2] It catalyzes the oxidative deamination of glutamate to α-ketoglutarate (α-KG), directly feeding into the TCA cycle.[1][2] In many cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma, GLUD1 is upregulated and its activity is crucial for tumor growth and survival.[1][3][4] Consequently, inhibiting GLUD1 presents a strategic approach to disrupt cancer cell metabolism and impede tumorigenesis.
This compound: A Potent and Selective GLUD1 Inhibitor
This compound is a small molecule inhibitor identified as a potent and selective antagonist of GLUD1.[1][5][6] It has been investigated in various cancer models and has shown promising preclinical efficacy.[3][4][5]
Core Mechanism of Action of this compound in Cancer
The primary mechanism of action of this compound in cancer cells revolves around the disruption of metabolic and redox balance through the inhibition of GLUD1. This leads to a cascade of downstream effects that ultimately impair cancer cell proliferation and survival.
Disruption of Glutamine Metabolism and the TCA Cycle
By inhibiting GLUD1, this compound blocks the conversion of glutamate to α-KG.[1] This has two major consequences for cancer cell metabolism:
-
Depletion of TCA Cycle Intermediates: The reduction in α-KG levels leads to a decrease in other TCA cycle intermediates, such as fumarate.[1] This impairs the cell's energy production and biosynthetic capacity.
-
Metabolic Reprogramming: Cancer cells may attempt to compensate for the loss of glutamine-derived anaplerosis, but the efficacy of these compensatory mechanisms is often limited.
Induction of Oxidative Stress
A key consequence of GLUD1 inhibition by this compound is the induction of oxidative stress.[1][3][5] This is mediated through the following pathway:
-
Inhibition of Glutathione Peroxidase 1 (GPx1): GLUD1-mediated production of α-KG is linked to the activity of the antioxidant enzyme glutathione peroxidase 1 (GPx1).[1]
-
Increased Reactive Oxygen Species (ROS): Inhibition of GLUD1 by this compound leads to attenuated GPx1 activity, resulting in an accumulation of reactive oxygen species (ROS).[1][5][6]
-
Cellular Damage: Elevated ROS levels cause damage to DNA, proteins, and lipids, ultimately triggering cell death pathways.
Inhibition of Cell Proliferation and Tumor Growth
The combined effects of metabolic disruption and oxidative stress lead to a significant reduction in cancer cell proliferation and tumor growth.[1][3][5] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, both in vitro and in vivo.[1][4][5]
Reversal of Drug Resistance and Inhibition of Metastasis
In addition to its direct anti-proliferative effects, this compound has been shown to overcome acquired drug resistance in NSCLC.[3][5] Mechanistically, GLUD1-mediated metabolic reprogramming is associated with the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5] By inhibiting GLUD1, this compound can reverse EMT and suppress the migratory and invasive capabilities of cancer cells.[5]
Signaling Pathways and Molecular Interactions
The mechanism of this compound is intricately linked to several key signaling pathways.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound in cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | This compound Effect | Reference |
| H1299 | NSCLC | Cell Proliferation | Reduced | [1] |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | Reduced | [1] |
| H1299 | NSCLC | ROS Levels | Increased | [1] |
| MDA-MB-231 | Breast Cancer | ROS Levels | Increased | [1] |
| Acquired Resistant NSCLC | NSCLC | Drug Resistance | Reversed | [5] |
| Acquired Resistant NSCLC | NSCLC | Migration & Invasion | Decreased | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Parameter | This compound Effect | Reference |
| Xenograft (NSCLC) | This compound (20 mg/kg/day) | Tumor Growth | Significantly decreased | [1] |
| Xenograft (NSCLC) | This compound (30 mg/kg/day) | Tumor Growth | Significantly decreased | [2] |
| Xenograft (NSCLC) | This compound | GLUD1 Activity in Tumors | Effectively inhibited | [1] |
| Xenograft (NSCLC) | This compound | Metastasis | Overcame | [5] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the mechanism of action and efficacy of this compound.
Cell Viability Assay
This protocol is used to assess the effect of this compound on cancer cell proliferation.
Measurement of Intracellular ROS
This protocol is used to quantify the levels of reactive oxygen species in cancer cells following treatment with this compound.
-
Cell Preparation: Seed cells in a suitable format (e.g., 6-well plates or flow cytometry tubes).
-
Treatment: Treat cells with this compound at the desired concentration and for the specified time.
-
Staining: Incubate cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
Quantification: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated controls to determine the fold-change in ROS levels.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Administration: Administer this compound (e.g., 20-30 mg/kg/day via intraperitoneal injection) or a vehicle control to the mice.[1][2]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to assess GLUD1 activity).
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in a range of cancers. Its mechanism of action, centered on the inhibition of GLUD1 and the subsequent disruption of metabolism and redox balance, provides a strong rationale for its continued development. Future research should focus on:
-
Clinical Trials: Evaluating the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with other anti-cancer agents.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment.
-
Combination Therapies: Exploring synergistic combinations of this compound with other drugs, such as chemotherapies or targeted agents, to enhance anti-tumor activity and overcome resistance.
This technical guide provides a solid foundation for researchers and drug developers to advance the understanding and clinical application of this compound and other GLUD1 inhibitors in the fight against cancer.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 5. Therapeutic targeting of glutamate dehydrogenase 1 that links metabolic reprogramming and Snail-mediated epithelial-mesenchymal transition in drug-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Selective GDH1 Inhibitor R162 Disrupts Glutamine Metabolism and Suppresses Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data and mechanisms of action of R162, a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1). By targeting a crucial enzyme in glutamine metabolism, this compound presents a promising therapeutic strategy for cancers dependent on this metabolic pathway. This document details the quantitative effects of this compound on tumor cells, outlines the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Targeting Glutamine Metabolism
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is glutamine metabolism, which provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and for the synthesis of macromolecules. Glutamate dehydrogenase 1 (GDH1), a mitochondrial enzyme, plays a pivotal role in this process by converting glutamate to α-ketoglutarate (α-KG).[1]
This compound is a cell-permeable, bioavailable, and non-toxic small molecule that selectively inhibits GDH1.[2] By blocking the function of GDH1, this compound disrupts the flow of glutamine-derived carbons into the TCA cycle, leading to a cascade of events that ultimately impair cancer cell viability and tumor growth.
Quantitative Effects of this compound on Tumor Cells
The inhibitory effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy across different parameters and cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference |
| GDH1 Inhibition (IC50) | - | 23 µM | [2] |
| GDH1 Binding Affinity (Kd) | - | 30 µM | [2] |
| Cell Viability Reduction | H1299, MDA-MB-231, and primary leukemia cells | Dose-dependent decrease | [1] |
| Intracellular Fumarate Levels | H1299, MDA-MB-231 | Appreciable decrease | [2] |
| Glutathione Peroxidase (GPx) Activity | H1299, MDA-MB-231 | Attenuated | [3] |
| Mitochondrial ROS Levels | H1299, MDA-MB-231 | Elevated | [2] |
Table 2: In Vivo Efficacy of this compound in H1299 Xenograft Model
| Parameter | Treatment Group | Value | Reference |
| Tumor Growth | This compound (20 mg/kg/day, i.p.) | Significantly decreased compared to control | [1] |
| Toxicity | This compound (30 mg/kg/day, i.p.) | No significant histopathological changes, alterations in complete blood counts, or hematopoietic properties | [2][4] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental approaches to characterize it can be visualized through the following diagrams.
Caption: this compound inhibits GDH1, disrupting glutamine metabolism.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo assessment of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on the study by Jin L, et al. (2015).[1]
Cell Viability Assay
-
Cell Lines: H1299, MDA-MB-231, and primary leukemia cells were used. Non-malignant proliferating human cells (HaCaT, MRC-5, HFF) served as controls.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Cells were treated with various concentrations of this compound or DMSO (vehicle control) for 48 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
-
GDH1 Enzyme Activity Assay
-
Sample: 20 µg of total cell lysates or 100 ng of purified GDH1.
-
Reaction Mixture: 50 mM triethanolamine (pH 8.0), 100 mM ammonium acetate, 100 µM NADPH, and 2.6 mM EDTA.
-
Procedure:
-
The reaction was initiated by adding the cell lysate or purified GDH1 to the reaction mixture.
-
The consumption of NADPH was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
For inhibitor studies, this compound was pre-incubated with the enzyme before the addition of the substrate.
-
Intracellular Metabolite Extraction and Analysis
-
Procedure:
-
Cells were cultured and treated with this compound or DMSO.
-
For metabolite extraction, cells were washed with ice-cold saline and then quenched with cold 80% methanol.
-
The cells were scraped, collected, and centrifuged to pellet the cellular debris.
-
The supernatant containing the metabolites was collected and dried under nitrogen.
-
The dried metabolites were reconstituted in a suitable solvent for analysis.
-
-
Analysis: Metabolite levels (e.g., fumarate) were quantified using liquid chromatography-mass spectrometry (LC-MS).
Reactive Oxygen Species (ROS) Detection
-
Reagent: 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Procedure:
-
Cells were treated with this compound or DMSO.
-
Cells were then incubated with DCFDA (10 µM) for 30 minutes at 37°C.
-
The fluorescence intensity, which is proportional to the amount of ROS, was measured using a flow cytometer or a fluorescence microplate reader.
-
Xenograft Tumor Model
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 5 x 106 H1299 cells were injected subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reached a palpable size, mice were randomized into control and treatment groups (n=8/group).
-
The treatment group received intraperitoneal (i.p.) injections of this compound (20 mg/kg/day) dissolved in a vehicle (e.g., DMSO and corn oil). The control group received the vehicle alone.
-
-
Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (length x width2)/2.
-
Endpoint Analysis: After 35 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for GDH1 activity assays and histopathological analysis.[1]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancers reliant on glutamine metabolism. Its selective inhibition of GDH1 leads to a disruption of the TCA cycle, increased oxidative stress, and ultimately, reduced cancer cell proliferation and tumor growth. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of glutamine metabolism as a promising avenue in oncology.
References
- 1. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 类端粒沉默干扰体1(GDH1)抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
The Double-Edged Sword: R162's Disruption of Redox Homeostasis in Cancer
For Immediate Release
[City, State] – R162 (binimetinib), a potent and selective MEK1/2 inhibitor, is demonstrating a significant, yet complex, role in the disruption of redox homeostasis within cancer cells, a critical factor in tumor progression and therapeutic response. This in-depth technical guide explores the mechanisms by which this compound induces oxidative stress, providing a valuable resource for researchers, scientists, and drug development professionals.
The delicate balance between reactive oxygen species (ROS) production and antioxidant defenses, known as redox homeostasis, is frequently altered in cancer. Tumor cells often exhibit higher basal levels of ROS, which can promote pro-tumorigenic signaling. However, this elevated oxidative state also renders them more vulnerable to further ROS insults, a vulnerability that can be exploited by therapeutic agents like this compound.
This compound and the Induction of Oxidative Stress
Preclinical evidence strongly suggests that inhibition of the MEK pathway by this compound contributes to an increase in intracellular ROS levels, pushing cancer cells beyond their antioxidant capacity and towards a state of toxic oxidative stress. While much of the existing research has evaluated this compound in combination with BRAF inhibitors, the underlying principle of MEK inhibition driving oxidative stress is a key takeaway.
Studies have shown that the combination of a MEK inhibitor and a BRAF inhibitor leads to elevated ROS levels in BRAF-mutant melanoma cells.[1] This increase in oxidative stress is a crucial component of the therapeutic effect. Furthermore, the anticancer effects of certain natural compounds, such as curcumin, have been shown to be enhanced when combined with binimetinib through the induction of ROS.
Quantitative Insights into this compound-Mediated Redox Disruption
While specific quantitative data for this compound monotherapy remains an area of active investigation, the available research provides a framework for understanding its impact.
| Parameter | Observation | Cancer Model | Citation |
| Reactive Oxygen Species (ROS) | Increased levels observed with MEK inhibition (often in combination with BRAF inhibitors). | Melanoma | [1] |
| Mitochondrial ROS (Superoxide) | Increased levels detected in melanoma cells resistant to BRAF and MEK inhibitors. | Melanoma | [2] |
Signaling Pathways and Molecular Mechanisms
This compound's influence on redox homeostasis is intrinsically linked to its primary mechanism of action: the inhibition of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation.
The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. The interplay between MEK inhibition by this compound and the Nrf2 pathway is a critical area of research. It is plausible that the initial this compound-induced ROS surge activates Nrf2 as a compensatory survival mechanism. However, sustained and overwhelming oxidative stress can ultimately lead to cell death.
Experimental Protocols
Measurement of Intracellular ROS
A common method to quantify intracellular ROS levels involves the use of fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).
Workflow for Measuring Intracellular ROS:
Detailed Methodology:
-
Cell Culture: Cancer cells are seeded in appropriate culture vessels (e.g., 96-well plates or culture dishes) and allowed to adhere overnight.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (binimetinib) or a vehicle control for a specified duration.
-
Probe Loading: After treatment, the culture medium is removed, and cells are washed with a buffered saline solution. A working solution of DCF-DA is then added to the cells, and they are incubated to allow the probe to enter the cells and be deacetylated by intracellular esterases.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[5]
Measurement of Mitochondrial Superoxide
To specifically assess mitochondrial ROS, probes like MitoSOX Red are utilized.
Detailed Methodology:
-
Cell Preparation and Treatment: Similar to the intracellular ROS measurement, cells are cultured and treated with this compound.
-
MitoSOX Staining: Following treatment, cells are incubated with MitoSOX Red reagent according to the manufacturer's protocol.
-
Analysis: The fluorescence of MitoSOX, which specifically detects mitochondrial superoxide, is quantified using flow cytometry or fluorescence microscopy.[5]
Future Directions
The disruption of redox homeostasis by this compound presents a promising therapeutic avenue. Future research should focus on:
-
Quantitative Monotherapy Data: Elucidating the precise quantitative effects of this compound monotherapy on a wider range of redox parameters, including glutathione levels and the activity of key antioxidant enzymes like glutathione peroxidase and thioredoxin reductase.
-
Nrf2 Pathway Dynamics: A more detailed investigation into the temporal and dose-dependent effects of this compound on the activation and potential exhaustion of the Nrf2 antioxidant response pathway.
-
Biomarker Development: Identifying reliable biomarkers of oxidative stress that can predict patient response to this compound-based therapies.
-
Combination Strategies: Exploring synergistic combinations of this compound with other pro-oxidant therapies or agents that inhibit antioxidant pathways to enhance its anticancer efficacy.
By further unraveling the intricate interplay between this compound and cellular redox balance, the scientific community can pave the way for more effective and targeted cancer therapies.
References
Investigating the Binding Affinity of R162 to GDH1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor R162 to Glutamate Dehydrogenase 1 (GDH1). It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of experimental workflows and the relevant signaling pathway.
Quantitative Binding Data of this compound to GDH1
The binding affinity of this compound for GDH1 has been characterized using multiple experimental approaches. The following table summarizes the key quantitative metrics that define this interaction.
| Parameter | Value | Method | Reference |
| Ki (Inhibition Constant) | 28.6 µM | Enzyme Activity Assay | [] |
| Kd (Dissociation Constant) | 30 µM | Tryptophan Fluorescence Binding Assay | |
| IC50 (Half-maximal Inhibitory Concentration) | 23 µM | Enzyme Activity Assay | |
| Inhibition Mode | Mixed-Mode | Enzyme Kinetics (Lineweaver-Burk Plot) | [2] |
Experimental Protocols
Detailed methodologies for determining the binding affinity and inhibition of GDH1 by this compound are crucial for reproducibility and further investigation. The following sections outline the protocols for key experiments.
Tryptophan Fluorescence Binding Assay for Kd Determination
This method relies on the change in the intrinsic tryptophan fluorescence of GDH1 upon ligand binding to determine the dissociation constant (Kd).
Materials:
-
Purified GDH1 protein (2 µM)
-
This compound of varying concentrations
-
50 mM Tris-Cl buffer (pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a solution of 2 µM purified GDH1 in 50 mM Tris-Cl buffer (pH 7.5).
-
Prepare a series of this compound solutions of increasing concentrations.
-
Incubate the purified GDH1 solution with the different concentrations of this compound.
-
Measure the intrinsic tryptophan fluorescence using a fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Calculate the dissociation constant (Kd) by performing a nonlinear regression analysis of the binding curve using appropriate software (e.g., Prism 6, GraphPad).[2]
GDH1 Enzyme Activity Assay for Ki and IC50 Determination
This assay measures the enzymatic activity of GDH1 in the presence of an inhibitor to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Materials:
-
Purified GDH1 enzyme
-
Substrate: α-ketoglutarate (α-KG) of varying concentrations
-
This compound of varying concentrations
-
Co-enzyme: NADH (0.4 mM)
-
Ammonium Chloride (NH4Cl, 100 mM)
-
Tris-HCl buffer (pH 7.4)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer (pH 7.4), 100 mM NH4Cl, and 0.4 mM NADH.
-
For IC50 determination, add varying concentrations of this compound to the wells. For Ki determination, add varying concentrations of both this compound and the substrate, α-KG.
-
Initiate the enzymatic reaction by adding purified GDH1 to the wells.
-
Monitor the decrease in NADH absorbance at 340 nm for 5 minutes using a spectrophotometer. This change in absorbance is proportional to GDH1 activity.
-
For IC50, plot the percentage of enzyme inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve.
-
For Ki, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the mode of inhibition and calculate the inhibition constant.[2][3]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Ka, from which Kd can be derived), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Purified GDH1 protein
-
This compound solution
-
Matched buffer (e.g., the final dialysis buffer of the protein)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the purified GDH1 protein against a suitable buffer. The final dialysis buffer should be used to dissolve the this compound to ensure a perfect buffer match and avoid heats of dilution.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
Load the GDH1 solution (e.g., 10 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe. The ligand concentration is typically 10-20 times that of the protein.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of this compound into the GDH1 solution while monitoring the heat change.
-
As a control, perform an identical titration of this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) from which the binding affinity (Kd) can be calculated.
Materials:
-
Purified GDH1 protein (ligand)
-
This compound (analyte)
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP)
-
SPR instrument
Procedure:
-
Immobilize the purified GDH1 onto the surface of a sensor chip using standard amine coupling chemistry. A control flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the GDH1-immobilized surface and the control flow cell at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between each this compound injection using a suitable regeneration solution to remove the bound analyte.
-
Subtract the signal from the control flow cell from the signal of the GDH1-coupled flow cell to obtain the specific binding sensorgram.
-
Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizations
The following diagrams illustrate the experimental workflow for determining the binding affinity of this compound to GDH1 and the downstream signaling effects of this inhibition.
Conclusion
This technical guide consolidates the current understanding of the binding interaction between the small molecule inhibitor this compound and its target enzyme, GDH1. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. The methodologies described herein can be adapted to further explore the structure-activity relationship of this compound and its analogs, as well as to investigate the broader biological consequences of GDH1 inhibition in various disease models.
References
- 2. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Mediated Apoptosis of HCC Cells Triggered by Knockdown of Glutamate Dehydrogenase 1: Perspective for Its Inhibition through Quercetin and Permethylated Anigopreissin A - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies of R162 (ARRY-162/Binimetinib) on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
R162, also known as ARRY-162 and Binimetinib, is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the Ras/Raf/MEK/ERK signaling pathway, MEK plays a crucial role in cell proliferation and survival.[1] Dysregulation of this pathway is a frequent event in many human cancers, making MEK an attractive target for therapeutic intervention.[2][3] Early preclinical in vitro studies were fundamental in establishing the mechanism of action, potency, and cancer cell line sensitivity of ARRY-162, laying the groundwork for its further development. This technical guide provides a detailed overview of these foundational in vitro investigations.
Mechanism of Action: Targeting the Ras/Raf/MEK/ERK Pathway
ARRY-162 is an ATP-uncompetitive inhibitor of MEK1/2.[2] Its mechanism of action involves binding to a pocket adjacent to the ATP-binding site of the MEK enzyme, which prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade that is often aberrantly activated in cancer, leading to a reduction in cell proliferation.[2][3]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound (ARRY-162).
Quantitative Analysis of In Vitro Activity
The potency of ARRY-162 was assessed through enzymatic and cell-based assays. These early studies demonstrated its high selectivity and potency, particularly in cancer cell lines with activating mutations in the BRAF and NRAS genes.
Enzymatic Activity
In cell-free assays, ARRY-162 was shown to be a potent inhibitor of purified MEK enzyme.
| Enzyme | IC50 (nM) |
| MEK1/2 | 12 |
| Data sourced from early preclinical abstracts.[1][2] |
Anti-proliferative Activity in Cancer Cell Lines
The inhibitory effect of ARRY-162 on cell growth was evaluated across a panel of human cancer cell lines. The compound was particularly effective in cell lines harboring BRAF and Ras mutations.
| Cell Line | Cancer Type | Mutational Status | IC50 Range (nM) |
| HT29 | Colon Carcinoma | BRAF V600E | 30 - 250 |
| Malme-3M | Melanoma | BRAF V600E | 30 - 250 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 30 - 250 |
| COLO 205 | Colon Carcinoma | BRAF V600E | 30 - 250 |
| SK-MEL-28 | Melanoma | BRAF V600E | 30 - 250 |
| A375 | Melanoma | BRAF V600E | 30 - 250 |
| Data represents the range of IC50 values reported in early preclinical studies.[2] |
Inhibition of ERK Phosphorylation
The on-target activity of ARRY-162 was confirmed by measuring its ability to inhibit the phosphorylation of ERK in cancer cell lines.
| Assay Type | Result |
| In-Cell Western | IC50 as low as 5 nM for pERK inhibition |
| Finding from early preclinical abstracts.[2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted in the early evaluation of ARRY-162.
Cell Proliferation Assay (Based on CellTiter-Blue®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of ARRY-162 or a vehicle control (e.g., DMSO) and incubated for a period of 72 hours.
-
Reagent Addition: CellTiter-Blue® Reagent was added to each well according to the manufacturer's instructions.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Measurement: Fluorescence was measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The percentage of cell proliferation was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of proliferation against the log concentration of ARRY-162 and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the CellTiter-Blue® cell proliferation assay.
Phospho-ERK (pERK) Western Blot Analysis
This protocol details the detection of phosphorylated ERK to confirm the mechanism of action of ARRY-162.
-
Cell Culture and Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with various concentrations of ARRY-162 for a specified time (e.g., 2 hours).
-
Cell Lysis: The cell culture medium was removed, and the cells were washed with ice-cold PBS. Lysis buffer containing protease and phosphatase inhibitors was added to each well to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane was incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (pERK). A separate membrane was incubated with a primary antibody for total ERK1/2 as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the pERK bands was normalized to the total ERK bands to determine the dose-dependent inhibition of ERK phosphorylation by ARRY-162.
Caption: Workflow for Western blot analysis of pERK and total ERK.
Conclusion
The early in vitro studies of this compound (ARRY-162/Binimetinib) were instrumental in characterizing it as a potent and selective MEK1/2 inhibitor. The data generated from these foundational experiments, including enzymatic and cell-based assays, clearly demonstrated its mechanism of action and its promising anti-proliferative activity in cancer cell lines, particularly those with mutations in the Ras/Raf/MEK/ERK pathway. These findings provided a strong rationale for the continued clinical development of ARRY-162 as a targeted cancer therapeutic.
References
The Impact of R162 on the Tumor Microenvironment: A Technical Guide
An In-depth Examination of MEK and GDH1 Inhibition in Oncology Research
This technical guide provides a comprehensive overview of the current understanding of "R162" and its multifaceted impact on the tumor microenvironment (TME). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document will clarify the existing ambiguity surrounding the designation "this compound," which refers to two distinct investigational compounds: the MEK1/2 inhibitor ARRY-162 (Binimetinib) and the GDH1/GLUD1 inhibitor this compound. Both agents have demonstrated compelling anti-tumor activity, albeit through different mechanisms of action that converge on modulating the complex ecosystem of the TME.
This guide will present a detailed analysis of the preclinical and clinical data available for each compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Part 1: ARRY-162 (Binimetinib/MEK162) - A MEK1/2 Inhibitor
ARRY-162, also known as Binimetinib or MEK162, is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, most notably in melanomas with BRAF and NRAS mutations, driving tumor cell proliferation and survival.[1][2]
Data Presentation: Preclinical and Clinical Findings
The following tables summarize key quantitative data regarding the effects of ARRY-162 (Binimetinib).
Table 1: Preclinical Efficacy of Binimetinib
| Cell Line/Model | Mutation Status | Endpoint | Result | Reference |
| NRAS-mutant Melanoma | NRAS Q61 | Growth Inhibition | Demonstrated in preclinical models | [1] |
| BRAF V600E-mutant Melanoma | BRAF V600E | Growth Inhibition | Demonstrated in preclinical models | [1] |
| Neuroblastoma Cell Lines | Various | Cell Viability | IC50 values from <10nM to 5mM in sensitive lines | [3] |
| Colorectal Cancer Model (RAS-driven) | RAS mutation | Tumor Growth | Pharmacologic MEK inhibition impaired tumor growth | [4] |
Table 2: Clinical Trial Data for Binimetinib
| Trial Name/Identifier | Cancer Type | Treatment Arm | Key Finding | Reference |
| Phase II | NRAS-mutated Melanoma | Binimetinib (45mg) | Modest anti-tumor activity | [1] |
| Phase II | BRAF-mutated Melanoma | Binimetinib (45mg) | Modest anti-tumor activity | [1] |
| COLUMBUS (Phase III) | BRAF-mutant Metastatic Melanoma | Encorafenib + Binimetinib | Median Progression-Free Survival: 14.9 months | [5][6] |
| COLUMBUS (Phase III) | BRAF-mutant Metastatic Melanoma | Encorafenib + Binimetinib | Median Overall Survival: 33.6 months | [7] |
| NCT03106415 (Phase I/II) | Triple-Negative Breast Cancer | Pembrolizumab + Binimetinib (30mg BID) | Objective Response Rate: 33% (55% in patients without liver metastases) | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies employed in the preclinical and clinical evaluation of Binimetinib.
General Protocol for In Vitro Cell Viability Assays (MTT Assay)
-
Cell Seeding: Neuroblastoma tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Binimetinib (MEK162), typically from nanomolar to micromolar concentrations. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.[3]
General Protocol for In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., melanoma or colorectal cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: Binimetinib is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).[4]
Signaling Pathways and Visualizations
Binimetinib's primary mechanism of action is the inhibition of MEK1 and MEK2, which disrupts the RAS/RAF/MEK/ERK signaling cascade. This pathway plays a central role in cell proliferation, survival, and differentiation.[2]
References
- 1. MEK inhibition and immune responses in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of MEK inhibition in neuroblastoma tumor cells. - ASCO [asco.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
The Selective Inhibition of Glutamate Dehydrogenase 1 (GDH1) by R162: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the small molecule inhibitor R162 and its selectivity for Glutamate Dehydrogenase 1 (GDH1) over its isoform, Glutamate Dehydrogenase 2 (GDH2). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways, offering a comprehensive resource for researchers in oncology and metabolic diseases.
Introduction to GDH1 and GDH2
Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG). In humans, two isoforms exist: the ubiquitously expressed GDH1 (encoded by GLUD1) and the more tissue-specific GDH2 (encoded by GLUD2), found predominantly in the brain, kidney, and testis.[1] While both isoforms catalyze the same reaction, they exhibit different regulatory properties. GDH1 is allosterically regulated by molecules like ADP (activator) and GTP (inhibitor), linking cellular energy status to amino acid metabolism. In contrast, GDH2 is less sensitive to GTP inhibition, allowing it to remain active under conditions that would inhibit GDH1.[1]
In the context of cancer, GDH1 is frequently upregulated and plays a significant role in supporting the metabolic demands of proliferating tumor cells by fueling the TCA cycle.[2][3] This has positioned GDH1 as an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor of GDH1
This compound is a cell-permeable analog of the natural product purpurin and has been identified as a potent inhibitor of GDH1.[2] It has been shown to exhibit anti-cancer properties by disrupting cellular redox homeostasis and inhibiting the proliferation of cancer cells.[2][4]
Quantitative Inhibition Data for this compound against GDH1
The inhibitory potency of this compound against human GDH1 has been quantified through various biochemical assays. The available data is summarized in the table below.
| Parameter | Value (µM) | Description | Reference |
| IC50 | 23 | The half maximal inhibitory concentration, representing the concentration of this compound required to reduce GDH1 activity by 50%. | [2] |
| Ki | 28.6 | The inhibition constant, indicating the binding affinity of this compound to GDH1. | [2] |
| Kd | 30 | The dissociation constant, another measure of the binding affinity between this compound and GDH1. | [2] |
Selectivity of this compound for GDH1 over GDH2
A thorough review of the available scientific literature did not yield quantitative data (e.g., IC50 or Ki values) for the inhibition of GDH2 by this compound. Therefore, a direct comparison of the selectivity of this compound for GDH1 over GDH2 cannot be definitively made at this time. The primary studies on this compound have focused on its effects on GDH1.[2]
To address this critical knowledge gap, a detailed experimental protocol for determining the selectivity of this compound is provided in the following section.
Experimental Protocols
Determination of this compound Selectivity for GDH1 over GDH2
This protocol outlines a method to determine the half-maximal inhibitory concentrations (IC50) of this compound for recombinant human GDH1 and GDH2.
Objective: To quantify and compare the inhibitory activity of this compound against GDH1 and GDH2.
Materials:
-
Recombinant human GDH1 protein
-
Recombinant human GDH2 protein
-
This compound
-
Glutamate
-
NAD+ (or NADP+)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
DMSO (for dissolving this compound)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Prepare solutions of glutamate and NAD+ in the assay buffer.
-
Dilute the recombinant GDH1 and GDH2 enzymes to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the this compound dilution (or DMSO for the control).
-
A fixed volume of the NAD+ solution.
-
A fixed volume of the GDH1 or GDH2 enzyme solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the glutamate solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the production of NADH (or NADPH).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for this compound against both GDH1 and GDH2.
-
-
Selectivity Calculation:
-
The selectivity of this compound for GDH1 over GDH2 can be expressed as the ratio of the IC50 values:
-
Selectivity Index = IC50 (GDH2) / IC50 (GDH1)
-
-
A selectivity index greater than 1 indicates a preference for inhibiting GDH1.
-
Signaling Pathways and Cellular Impact of GDH1 Inhibition by this compound
The inhibition of GDH1 by this compound has significant downstream consequences on cellular metabolism and signaling, particularly in cancer cells. By blocking the conversion of glutamate to α-KG, this compound disrupts the flow of carbons into the TCA cycle, leading to a reduction in the production of key metabolites and ATP.
A critical consequence of GDH1 inhibition is the impact on cellular redox homeostasis. The reduction in α-KG levels leads to decreased levels of fumarate, a downstream metabolite. Fumarate has been shown to activate the antioxidant enzyme glutathione peroxidase 1 (GPx1).[2] Therefore, by inhibiting GDH1, this compound indirectly reduces GPx1 activity, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can ultimately trigger cell death.[2]
Conclusion
This compound is a well-characterized, potent inhibitor of GDH1 with demonstrated anti-cancer activity. While its mechanism of action through the disruption of cellular metabolism and redox balance is understood, a significant gap in the current knowledge is the lack of data on its selectivity for GDH1 over GDH2. The experimental protocol provided in this guide offers a clear path to addressing this question. Further research into the isoform-specific inhibition of GDH enzymes by small molecules like this compound is crucial for the development of targeted therapies for cancer and other metabolic diseases.
References
- 1. Lifting the veil on tumor metabolism: A GDH1-focused perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
Foundational Research on R162's Anti-Proliferative Effects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: R162 is an investigational small molecule inhibitor targeting Glutamate Dehydrogenase 1 (GDH1/GLUD1), a critical enzyme in glutamine metabolism frequently upregulated in cancer. By disrupting the metabolic processes that fuel rapid cell growth, this compound demonstrates significant anti-proliferative and anti-tumor effects. This document outlines the core mechanism of action of this compound, summarizes its effects on cancer cells, provides detailed experimental protocols for assessing its activity, and visualizes the key signaling pathways involved.
Mechanism of Action
This compound is a potent and specific inhibitor of Glutamate Dehydrogenase 1 (GDH1), also known as GLUD1.[1] GDH1 is a key mitochondrial enzyme that catalyzes the conversion of glutamate to α-ketoglutarate (α-KG), which then enters the Tricarboxylic Acid (TCA) cycle to support cellular energy production and biosynthesis.[1] In many cancer cells, which exhibit a high dependency on glutamine metabolism ("glutamine addiction"), GDH1 activity is elevated to sustain proliferation.[1]
The anti-proliferative effect of this compound is initiated by its direct inhibition of GDH1. This targeted action sets off a cascade of downstream cellular events:
-
Metabolic Disruption: Inhibition of GDH1 leads to a significant decrease in intracellular levels of the TCA cycle intermediate, fumarate.[1]
-
Redox Imbalance: The reduction in key metabolites results in attenuated activity of Glutathione Peroxidase (GPx), a critical enzyme in cellular antioxidant defense.[1]
-
Oxidative Stress: Consequently, there is a marked increase in intracellular Reactive Oxygen Species (ROS), leading to significant oxidative stress.[1]
-
Cell Growth Inhibition: The combination of metabolic disruption and high oxidative stress culminates in reduced cell proliferation.[1]
This mechanism has been observed in various cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).[1]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action for this compound.
References
Methodological & Application
Application Notes and Protocols for R162, a GDH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R162 is a cell-permeable, bioavailable, and non-toxic purpurin analog that functions as a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1).[1] GDH1 is a mitochondrial enzyme crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG).[2] In many cancer cells, GDH1 is upregulated and plays a significant role in redox homeostasis and cellular proliferation.[3][4] this compound inhibits GDH1 activity in a mixed-mode manner and has demonstrated anti-cancer properties by disrupting redox balance and inhibiting tumor growth.[3] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on GDH1.
Data Presentation
| Parameter | Value | Reference |
| Target | Glutamate Dehydrogenase 1 (GDH1/GLUD1) | [1] |
| Synonyms | 2-Allyl-1-hydroxy-9,10-anthraquinone | |
| CAS Number | 64302-87-0 | |
| Molecular Weight | 264.28 g/mol | |
| IC50 | 23 µM | |
| Binding Affinity (Kd) | 30 µM | |
| Solubility | 5 mg/mL in DMSO | |
| Storage | Stock solutions are stable for up to 3 months at -20°C. |
Signaling Pathway of GDH1 Inhibition by this compound
The inhibition of GDH1 by this compound initiates a cascade of intracellular events, primarily impacting cellular redox balance and proliferation.
Caption: GDH1 inhibition by this compound decreases α-KG and fumarate, leading to reduced GPx1 activity, increased ROS, and ultimately, inhibited cell proliferation and tumor growth.
Experimental Protocols
In Vitro GDH1 Activity Assay (Spectrophotometric Method)
This protocol is designed to measure the enzymatic activity of GDH1 by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+. The inhibitory effect of this compound is determined by comparing the enzyme activity with and without the inhibitor.
Materials:
-
Purified GDH1 enzyme or GDH1-overexpressing cell lysate
-
This compound inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
α-Ketoglutarate (α-KG) solution
-
Ammonium Chloride (NH4Cl) solution
-
NADH solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of α-KG, NH4Cl, and NADH in Assay Buffer. The final concentrations in the assay will depend on the specific experimental design but should be optimized based on the Km of the enzyme for its substrates.
-
Prepare a solution of GDH1 enzyme in Assay Buffer. The concentration should be sufficient to provide a linear reaction rate for at least 10 minutes.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells of the microplate.
-
Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 10 µL of GDH1 enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a 30 µL substrate mixture containing α-KG, NH4Cl, and NADH to all wells.
-
Immediately start measuring the absorbance at 340 nm every minute for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro GDH1 inhibition assay using this compound.
This compound is a valuable tool for studying the role of GDH1 in cancer metabolism and for the development of novel anti-cancer therapies. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies. The spectrophotometric assay is a reliable method for determining the inhibitory potency of this compound and other potential GDH1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lifting the veil on tumor metabolism: A GDH1-focused perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Standard Operating Procedure for Binimetinib (ARRY-162) in Cell Culture
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib, also known as ARRY-162 or MEK162, is a potent and selective, orally available inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] As a central component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making MEK an attractive target for therapeutic intervention. Binimetinib is an ATP-uncompetitive inhibitor that binds to and inactivates MEK1/2, thereby preventing the phosphorylation and activation of its downstream effector, extracellular signal-regulated kinase (ERK).[4] This inhibition of the MAPK cascade can lead to cell cycle arrest and apoptosis in cancer cells with activating mutations in genes such as BRAF and NRAS.[2]
This document provides a standard operating procedure for the use of binimetinib in a cell culture setting, including protocols for assessing its biological activity through cell viability assays, western blotting for pathway modulation, and flow cytometry for apoptosis analysis.
Mechanism of Action: The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, influencing gene expression and cellular processes. The pathway is initiated by the activation of cell surface receptors, which in turn activate Ras proteins. Activated Ras recruits and activates Raf kinases, which then phosphorylate and activate MEK1 and MEK2. MEK is a dual-specificity kinase that phosphorylates ERK1 and ERK2 on threonine and tyrosine residues, leading to their activation. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation and survival. Binimetinib specifically inhibits the kinase activity of MEK1 and MEK2, thereby blocking downstream signaling.
Data Presentation
Binimetinib (ARRY-162) IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for binimetinib can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 30 - 250 |
| SK-MEL-28 | Melanoma | BRAF V600E | 30 - 250 |
| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 |
| COLO 205 | Colorectal Cancer | BRAF V600E | 30 - 250 |
| Malme-3M | Melanoma | BRAF V600E | 30 - 250 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 30 - 250 |
| CHL-1 | Melanoma | BRAF WT/NRAS WT | >10,000 |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Sensitive (IC50 not specified) |
| H460 | Non-Small Cell Lung Cancer | KRAS Q61H | Sensitive (IC50 not specified) |
| SK-N-AS | Neuroblastoma | NRAS Q61R | 8 |
| NGP | Neuroblastoma | - | 1160 |
| SK-N-BE(2) | Neuroblastoma | - | >15,000 |
| IMR-32 | Neuroblastoma | - | >15,000 |
Note: IC50 values are approximate and can vary based on experimental conditions. It is recommended to perform a dose-response curve for each cell line of interest.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of binimetinib on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of binimetinib on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Binimetinib (ARRY-162)
-
DMSO (for dissolving binimetinib)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of binimetinib in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of binimetinib in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate for at least 2 hours at 37°C with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot Analysis for p-ERK and Total ERK
This protocol is for assessing the inhibition of ERK phosphorylation by binimetinib.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Binimetinib (ARRY-162)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of binimetinib for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the primary antibody against total ERK1/2 as a loading control.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by binimetinib using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Binimetinib (ARRY-162)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of binimetinib for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
This document provides a comprehensive guide for the in vitro use of binimetinib (ARRY-162) in cell culture. The provided protocols for cell viability, western blotting, and flow cytometry serve as a foundation for researchers to investigate the cellular effects of this MEK inhibitor. Adherence to these standard operating procedures will facilitate reproducible and reliable data generation in the study of cancer cell lines and the development of novel therapeutic strategies targeting the Ras/Raf/MEK/ERK pathway. It is always recommended to optimize these protocols for specific cell lines and experimental conditions.
References
Application Notes and Protocols for R162 (Binimetinib) Administration in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of R162 (Binimetinib), a potent and selective MEK1/2 inhibitor, in preclinical xenograft mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with other agents.
Introduction to this compound (Binimetinib)
This compound, also known as Binimetinib (Mektovi®), is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway by specifically inhibiting MEK1 and MEK2.[1] The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] this compound's mechanism of action makes it a key therapeutic agent for tumors harboring mutations in genes such as BRAF and NRAS, which lead to constitutive activation of this pathway.[1] Preclinical studies in various cancer xenograft models have demonstrated the anti-tumor activity of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the administration and efficacy of this compound in various xenograft models as reported in the literature.
Table 1: this compound (Binimetinib) Dosage and Administration in Xenograft Models
| Cancer Type | Mouse Strain | Xenograft Type | This compound (Binimetinib) Dosage | Administration Route | Treatment Duration | Reference |
| Melanoma | NSG | PDX | 8 mg/kg, twice daily | Oral Gavage | Not Specified | [5][6] |
| Melanoma | Not Specified | Not Specified | 3 mg/kg, once daily (in combination) | Oral Gavage | 2 weeks | [7] |
| Colorectal Cancer (Inflammatory Subtype) | Athymic Nude | Cell Line (NCI-H747) | 3 mg/kg, once daily | Oral Gavage | 28 days | |
| Rhabdomyosarcoma | CD1 nu/nu | Orthotopic | 5 mg/kg, single dose (for PK study) | Oral Gavage | Single Dose | [8] |
| General Solid Tumors | Not Specified | Not Specified | 3 to 30 mg/kg, daily | Not Specified | 21 days | [1] |
Table 2: Efficacy of this compound (Binimetinib) in Xenograft Models (Tumor Growth Inhibition)
| Cancer Type | Model | Treatment | Outcome | Reference |
| BRAF inhibitor-resistant Melanoma | PDX (WM3936-2) | Encorafenib (20mg/kg QD) + Binimetinib (3mg/kg QD) | Significantly improved tumor growth control (p<0.0001) | [7] |
| NRAS-mutant Melanoma | PDX (Mel-XB) | MEK inhibitor | Inhibited tumor growth (P < 10-4) |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in xenograft mouse models.
Xenograft Model Establishment
Materials:
-
Cancer cells or patient-derived tumor tissue
-
Immunodeficient mice (e.g., NOD scid gamma (NSG) or athymic nude mice)
-
Sterile PBS
-
Matrigel (optional)
-
Surgical tools (for PDX)
-
Anesthesia (e.g., isoflurane)
Protocol for Cell Line-Derived Xenografts (CDX):
-
Culture cancer cells to the desired number.
-
Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel. The final concentration should be such that the desired number of cells is in a volume of 100-200 µL.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth.
Protocol for Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.
-
Implant a small fragment of the tumor tissue (typically 2-3 mm³) subcutaneously into the flank of an immunodeficient mouse.
-
Alternatively, the tissue can be dissociated into a single-cell suspension and injected as described for CDX models.
-
Monitor the mice for the establishment and growth of the tumor.[9][10][11]
This compound (Binimetinib) Formulation and Administration
Materials:
-
This compound (Binimetinib) powder
-
Vehicle solution (e.g., 0.5% or 1% methylcellulose with 0.5% Tween 80 in water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution. For example, to prepare a 0.5% methylcellulose and 0.5% Tween 80 solution, dissolve the appropriate amounts in sterile water.
-
Suspend the this compound powder in the vehicle solution to the desired final concentration.[5][7] For example, for a 5 mg/kg dose in a 10 mL/kg gavage volume, the concentration would be 0.5 mg/mL.[8]
-
Ensure the suspension is homogenous before each administration, as the compound may not fully dissolve.
-
Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle. The volume is typically based on the mouse's body weight.
-
For studies requiring daily administration, repeat the procedure at the same time each day. For twice-daily administration, doses should be approximately 12 hours apart.[12]
Tumor Volume Measurement and Animal Monitoring
Materials:
-
Digital calipers
-
Scale for weighing mice
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice a week).[13]
-
The length is the longest diameter of the tumor, and the width is the diameter perpendicular to the length.[13]
-
Calculate the tumor volume using the modified ellipsoid formula: V = 1/2 (Length × Width²) .[13][14][15]
-
Record the body weight of the mice at each measurement time point to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
Euthanize mice if the tumor volume exceeds the institutionally approved size, or if they show signs of significant distress or weight loss, in accordance with animal welfare guidelines.
Visualizations
This compound (Binimetinib) Mechanism of Action in the RAS/RAF/MEK/ERK Pathway
Caption: this compound (Binimetinib) inhibits MEK1/2 in the RAS/RAF/MEK/ERK signaling pathway.
Experimental Workflow for this compound Efficacy Testing in Xenograft Models
References
- 1. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. disease-maps.io [disease-maps.io]
- 5. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. youtube.com [youtube.com]
- 14. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
Determining the Optimal R162 Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal in vivo dosage of R162, a compound with demonstrated therapeutic potential in oncology and virology. Due to the existence of two distinct molecules referred to as this compound, this document is divided into two sections to address each compound's specific applications, mechanism of action, and available dosage information.
Section 1: this compound (GDH1/GLUD1 Inhibitor) for Cancer Research
This compound, in this context, is a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1), an enzyme upregulated in various cancers.[1][2][3] By inhibiting GDH1, this compound disrupts cancer cell metabolism and redox homeostasis, leading to reduced proliferation and tumor growth.[2][4]
Data Presentation: In Vivo Dosage of this compound (GDH1 Inhibitor)
The following table summarizes the available quantitative data from preclinical in vivo studies using the GDH1 inhibitor this compound.
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Xenograft Nude Mice | Lung Cancer (H1299) | 20 mg/kg/day | Not Specified | 35 days | Significantly decreased tumor growth and mass. | [1][4] |
| Xenograft Nude Mice | Glioma (U251) | 30 mg/kg/day | Intraperitoneal (i.p.) | Not Specified | Inhibited tumor growth. | [1][2] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by the GDH1 inhibitor this compound. This compound blocks the conversion of glutamate to α-ketoglutarate (α-KG) by GDH1. This leads to a reduction in downstream metabolites, including fumarate, which in turn decreases the activity of the antioxidant enzyme glutathione peroxidase 1 (GPx1). The resulting increase in reactive oxygen species (ROS) and disruption of redox homeostasis contribute to the inhibition of cancer cell proliferation and tumor growth.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the GDH1 inhibitor this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., H1299 or U251) in appropriate media.
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
2. Animal Grouping and Treatment:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Prepare this compound formulation for in vivo administration (e.g., dissolved in DMSO and diluted in saline for intraperitoneal injection).
-
Administer this compound to the treatment group at a predetermined dose (e.g., 20-30 mg/kg/day).
-
Administer vehicle control to the control group.
3. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
4. Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the optimal in vivo dosage of the GDH1 inhibitor this compound.
Factors Influencing Optimal Dosage
Determining the optimal in vivo dosage of the GDH1 inhibitor this compound is a multifactorial process. The diagram below illustrates the key relationships between these factors.
Section 2: R1626 (Balapiravir) for Virology Research
R1626, also known as Balapiravir, is an experimental antiviral drug that acts as a polymerase inhibitor. It is a prodrug of R1479 and has been investigated for the treatment of Hepatitis C Virus (HCV) and Dengue virus infections.[5][6]
Data Presentation: In Vivo Dosage of R1626 (Balapiravir)
Limited preclinical in vivo dosage information for Balapiravir in animal models is publicly available. The following table summarizes the available data from a clinical trial in humans.
| Species | Virus | R1626 (Balapiravir) Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Human | Dengue Virus | 1500 mg, twice daily | Oral | 5 days | Well-tolerated but did not significantly alter virological markers. | [7] |
| Human | Dengue Virus | 3000 mg, twice daily | Oral | 5 days | Well-tolerated but did not significantly alter virological markers. | [7] |
Note: The clinical development of Balapiravir for HCV was halted due to safety concerns in long-term studies.[8]
Mechanism of Action
Balapiravir is a prodrug that is converted in vivo to its active form, R1479. R1479 is a nucleoside analog that inhibits the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus, thereby terminating viral RNA replication.
Signaling Pathway
The diagram below depicts the mechanism of action of Balapiravir.
Experimental Protocols
Due to the limited availability of preclinical in vivo data for Balapiravir, a detailed experimental protocol for animal studies cannot be provided. However, a general framework for an antiviral efficacy study in an appropriate animal model (e.g., a mouse model for Dengue or a chimpanzee model for HCV) would involve the following steps.
Protocol 2: General Framework for In Vivo Antiviral Efficacy Study of Balapiravir
1. Animal Model and Infection:
-
Select a suitable animal model susceptible to the virus of interest.
-
Infect the animals with a standardized dose of the virus.
2. Treatment Administration:
-
Prepare Balapiravir formulation for the appropriate route of administration (e.g., oral gavage).
-
Administer Balapiravir at various dose levels to different treatment groups.
-
Include a vehicle control group.
3. Monitoring of Viral Load and Disease Progression:
-
Collect blood or tissue samples at regular intervals to measure viral load (e.g., by qRT-PCR).
-
Monitor clinical signs of disease and body weight.
4. Data Analysis:
-
Compare viral loads and disease parameters between treated and control groups to determine the efficacy of Balapiravir.
Experimental Workflow
The following diagram outlines a general workflow for evaluating a novel antiviral compound like Balapiravir in vivo.
Factors Influencing Optimal Dosage
The determination of an optimal in vivo dosage for an antiviral agent like Balapiravir is influenced by several interconnected factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. R-1626, a specific oral NS5B polymerase inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obesityhealthmatters.com [obesityhealthmatters.com]
- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R162 Solubility and Preparation for Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R162 is a potent and specific small molecule inhibitor of Glutamate Dehydrogenase 1 (GDH1), an enzyme frequently upregulated in various human cancers. By targeting GDH1, this compound disrupts cancer cell metabolism, leading to an imbalance in redox homeostasis and subsequent attenuation of cell proliferation and tumor growth. These application notes provide detailed information on the solubility of this compound, its mechanism of action, and comprehensive protocols for its preparation and use in cell-based assays.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the mitochondrial enzyme GDH1. This inhibition leads to a reduction in the intracellular levels of α-ketoglutarate (α-KG) and its downstream metabolite, fumarate. The decrease in fumarate levels attenuates the activity of glutathione peroxidase 1 (GPx1), a key enzyme in cellular antioxidant defense. This disruption of redox homeostasis results in increased levels of reactive oxygen species (ROS), leading to cellular stress and reduced proliferation of cancer cells.[1][2][3]
Solubility and Storage
Proper dissolution and storage of this compound are critical for obtaining accurate and reproducible results in cell-based assays.
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-quality, anhydrous DMSO is recommended. |
| Solubility in DMSO | 7 mg/mL | This corresponds to approximately 26.48 mM. |
| Stock Solution Storage | Store at -20°C for up to one year or at -80°C for up to two years. | Aliquot to avoid repeated freeze-thaw cycles. |
Note: It is crucial to ensure complete dissolution of this compound in DMSO before preparing working solutions. Gentle warming and vortexing can aid in dissolution.
Experimental Protocols
Preparation of this compound Stock Solution
A 10 mM stock solution of this compound in DMSO is recommended for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 264.27 g/mol .
-
In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay using MTT
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines such as H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer).
Materials:
-
H1299 or MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow
References
- 1. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R162 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing R162, a potent and specific inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1), in metabolic research. These application notes and protocols are intended to assist in the design and execution of experiments to investigate the metabolic effects of this compound in both in vitro and in vivo models.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as a direct inhibitor of GDH1. GDH1 is a key mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting GDH1, this compound effectively blocks the entry of glutamine-derived carbons into the TCA cycle, leading to significant alterations in cellular metabolism.[1][2] This inhibition results in decreased intracellular levels of TCA cycle intermediates such as fumarate, leading to attenuated glutathione peroxidase (GPx) activity, increased reactive oxygen species (ROS), and reduced cell proliferation, particularly in cancer cells that exhibit high glutamine dependence.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H1299 | Non-small cell lung cancer | ~23 | This compound preferentially inhibits the proliferation of various cancer cells. |
| MDA-MB-231 | Breast cancer | Not specified | This compound treatment leads to reduced cell proliferation.[2] |
| Primary Leukemia Cells | Leukemia | Not specified | This compound shows anti-proliferative potential with minimal toxicity. |
| Non-malignant proliferating human cells | Normal | Not specified | This compound shows preferential activity against cancer cells. |
Table 2: Illustrative Quantitative Metabolite Changes Following this compound Treatment
The following table presents expected changes in intracellular metabolite concentrations in a glutamine-dependent cancer cell line (e.g., H1299) following treatment with this compound (23 µM for 24 hours), as measured by LC-MS.
| Metabolite | Pathway | Expected Fold Change vs. Control |
| Glutamate | Glutaminolysis | Increase |
| α-Ketoglutarate | TCA Cycle | Decrease |
| Fumarate | TCA Cycle | Decrease |
| Malate | TCA Cycle | Decrease |
| Citrate | TCA Cycle | Decrease |
| Succinate | TCA Cycle | Decrease |
| Lactate | Glycolysis | No significant change / Slight increase |
| Glucose | Glycolysis | No significant change |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution. Based on its solubility, this compound is soluble in DMSO at 5 mg/mL.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Intracellular Metabolites by LC-MS Following this compound Treatment
Objective: To quantify the changes in intracellular metabolites, particularly TCA cycle intermediates, after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS grade water and solvents
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at a concentration equivalent to its IC50 (e.g., 23 µM) or a desired concentration for a specified time (e.g., 24 hours). Include vehicle-treated cells as a control.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Quickly aspirate the culture medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate solvent for your chromatography method.
-
Centrifuge the reconstituted samples at 14,000 rpm for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to LC-MS vials.
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system. The specific LC column, mobile phases, and MS parameters should be optimized for the detection and quantification of polar metabolites of the TCA cycle.
-
Include quality control samples (e.g., pooled samples) throughout the analytical run to monitor instrument performance.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify the peaks corresponding to the metabolites of interest.
-
Normalize the metabolite peak areas to an internal standard and/or cell number/protein content.
-
Perform statistical analysis to determine the significant changes in metabolite levels between this compound-treated and control samples.
-
Protocol 3: In Vivo Metabolic Study of this compound in a Xenograft Mouse Model
Objective: To evaluate the effect of this compound on tumor metabolism and growth in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft (e.g., H1299)
-
This compound
-
Vehicle solution (e.g., DMSO, saline, or a suitable formulation)
-
Calipers
-
Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes)
-
Metabolite analysis kits or access to a metabolomics facility
-
Anesthesia
Procedure:
-
Xenograft Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Randomize the mice into control and treatment groups.
-
Prepare the this compound formulation. A previously reported effective dose is 20 mg/kg/day. The vehicle and route of administration (e.g., intraperitoneal injection) should be optimized.
-
Administer this compound or the vehicle to the respective groups daily or as determined by preliminary studies.
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Metabolic Analysis (Mid-study or Endpoint):
-
At a designated time point, a subset of mice from each group can be used for metabolic analysis.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under anesthesia). Process the blood to obtain plasma or serum for metabolite analysis (e.g., glucose, lactate, glutamate).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent metabolite extraction and analysis as described in Protocol 2. Another portion can be fixed for histological analysis.
-
-
Data Analysis:
-
Compare the tumor growth curves between the control and this compound-treated groups.
-
Analyze the differences in plasma and tumor metabolite levels between the groups.
-
Correlate the changes in metabolism with the observed effects on tumor growth.
-
Mandatory Visualizations
Caption: this compound inhibits GDH1, blocking glutamate conversion to α-KG.
Caption: Workflow for intracellular metabolite analysis using LC-MS.
References
Application of R162 in High-Throughput Screening for Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
R162 is a potent and selective small-molecule inhibitor of glutamate dehydrogenase 1 (GDH1), an enzyme that plays a critical role in cancer cell metabolism and survival.[1][2][3] GDH1 is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][4] In many cancer types, there is an increased reliance on glutamine metabolism to fuel the TCA cycle, making GDH1 a promising therapeutic target.[1][3][4] this compound, a cell-permeable purpurin analog, has demonstrated anti-cancer properties by disrupting redox homeostasis and inhibiting cancer cell proliferation.[1][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel GDH1 inhibitors.
Mechanism of Action and Signaling Pathway
This compound acts as a mixed-model inhibitor of GDH1, directly binding to the enzyme.[1] Inhibition of GDH1 by this compound leads to a decrease in intracellular levels of α-KG and its downstream metabolite, fumarate.[1] This reduction in fumarate levels attenuates the activity of the antioxidant enzyme glutathione peroxidase 1 (GPx1), leading to an increase in reactive oxygen species (ROS) and subsequent reduction in cancer cell proliferation.[1][2][3]
Another identified signaling pathway involves the GDH1 product α-KG activating the CamKK2-AMPK signaling pathway, which promotes resistance to anoikis (a form of programmed cell death) in cancer cells.[5] By inhibiting GDH1, this compound can potentially sensitize cancer cells to anoikis, thereby inhibiting metastasis.
GDH1 Signaling Pathway in Redox Homeostasis
Caption: GDH1's role in redox homeostasis and this compound's inhibitory effect.
GDH1 Signaling in Anoikis Resistance
Caption: GDH1's involvement in anoikis resistance and tumor metastasis.
Quantitative Data for this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | 23 µM | In vitro GDH1 activity assay | [6] |
| Kd | 30 µM | Direct binding to GDH1 | [6] |
| Ki | 1.9 ± 0.26 µM (for parent compound purpurin) | In vitro GDH activity assay | [1] |
| In Vitro Concentration | 10, 20, 40 µM | Leukemia cell lines (72 and 96 h treatment) | [7] |
| In Vivo Dosage | 20 mg/kg/day | H1299-xenograft nude mice | [1] |
| In Vivo Dosage | 30 mg/kg/day | H1299-xenograft tumor mouse models | [6] |
High-Throughput Screening Protocols
The following protocols are designed for a high-throughput screen to identify inhibitors of GDH1. This compound can be used as a positive control for inhibition.
Biochemical HTS Assay for GDH1 Inhibitors
This assay measures the enzymatic activity of GDH1 by monitoring the production of NADH, which absorbs light at 340 nm.[8]
Experimental Workflow
Caption: Workflow for a biochemical high-throughput screen for GDH1 inhibitors.
Materials and Reagents:
-
Recombinant human GDH1 enzyme
-
L-glutamate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Sodium dodecyl sulfate (SDS)
-
This compound (positive control)
-
Dimethyl sulfoxide (DMSO, negative control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
384-well, UV-transparent microplates
Protocol:
-
Compound Plating: Using an automated liquid handler, add test compounds and controls to the wells of a 384-well plate. Typically, a final concentration of 10-20 µM is used for primary screens.
-
Negative Control: Wells with DMSO only.
-
Positive Control: Wells with a known concentration of this compound (e.g., 50 µM).
-
-
Enzyme Preparation: Prepare a solution of GDH1 in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Enzyme Addition: Add the GDH1 solution to all wells of the assay plate.
-
Substrate Mix Preparation: Prepare a substrate mix containing L-glutamate and NAD+ in assay buffer. Optimal concentrations should be determined, but starting points can be around 10 mM for L-glutamate and 1 mM for NAD+.
-
Reaction Initiation: Add the substrate mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Reaction Quenching: Stop the reaction by adding a solution of SDS (e.g., final concentration of 0.1%).
-
Detection: Measure the absorbance at 340 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO and this compound controls.
-
Set a threshold for hit identification (e.g., >50% inhibition).
-
Calculate Z'-factor to assess the quality of the assay.[9]
-
Cell-Based HTS Assay for GDH1 Inhibitors
This assay measures the effect of GDH1 inhibition on the proliferation of cancer cells that are highly dependent on glutamine metabolism.
Experimental Workflow
Caption: Workflow for a cell-based high-throughput screen for GDH1 inhibitors.
Materials and Reagents:
-
Cancer cell line dependent on glutamine metabolism (e.g., H1299, MDA-MB-231)[1]
-
Cell culture medium and supplements
-
This compound (positive control)
-
DMSO (negative control)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well, sterile, tissue culture-treated microplates
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density optimized for logarithmic growth over the course of the experiment.
-
Cell Attachment: Incubate the plates for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: Add test compounds and controls to the plates.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Detection: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percent reduction in cell viability for each compound relative to the controls.
-
Identify compounds that significantly reduce cell viability.
-
Conclusion
This compound serves as a valuable tool for studying the role of GDH1 in cancer and as a reference compound in high-throughput screening campaigns. The provided protocols for biochemical and cell-based assays offer robust platforms for the discovery of novel GDH1 inhibitors with therapeutic potential. The detailed understanding of the GDH1 signaling pathways further aids in the design and interpretation of screening results, ultimately contributing to the development of new anti-cancer therapies.
References
- 1. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Glutamate dehydrogenase 1 mediated glutaminolysis sustains HCC cells survival under glucose deprivation [jcancer.org]
- 5. The PLAG1-GDH1 axis promotes anoikis resistance and tumor metastasis through CamKK2-AMPK signaling in LKB1-deficient lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDH1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Screening Reveals Several New Classes of Glutamate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological Role of Glutamate Dehydrogenase in Cancer Cells [frontiersin.org]
Application Note: Assessing the Efficacy of R162 in 3D Tumor Spheroids
Introduction
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and catabolites, as well as complex cell-cell and cell-extracellular matrix interactions, making them ideal for assessing the efficacy of novel anti-cancer therapeutics.[3] R162 is a potent and selective inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1), an enzyme upregulated in various cancers and crucial for glutamine metabolism, which fuels the TCA cycle and supports cancer cell proliferation.[4] Inhibition of GDH1 by this compound leads to decreased intracellular fumarate, reduced glutathione peroxidase (GPx) activity, increased reactive oxygen species (ROS), and ultimately, diminished cancer cell proliferation and tumor growth.[4] This application note provides a detailed protocol for evaluating the therapeutic efficacy of this compound in 3D tumor spheroids.
This compound Mechanism of Action
This compound targets a key enzyme in cancer cell metabolism. Glutamate dehydrogenase 1 (GDH1) is a critical enzyme in the breakdown of glutamine, converting glutamate to alpha-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis.[4] In many cancer cells, there is an increased reliance on glutamine metabolism, making GDH1 a promising therapeutic target.[4] this compound inhibits GDH1, leading to a reduction in alpha-ketoglutarate and downstream metabolites like fumarate. This disruption in the TCA cycle results in decreased activity of glutathione peroxidase (GPx), an important antioxidant enzyme. Consequently, intracellular reactive oxygen species (ROS) levels rise, inducing oxidative stress and inhibiting cell proliferation.[4]
References
Application Note & Protocol: Measuring Metabolic Flux with the GDH1 Inhibitor R162 Using a Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a complex network of biochemical reactions that generate energy and provide the building blocks for cell growth and proliferation. The two major energy-producing pathways are glycolysis, which occurs in the cytoplasm, and oxidative phosphorylation (OXPHOS), which takes place in the mitochondria. The Agilent Seahorse XF Analyzer is a powerful tool that measures the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells, providing critical insights into mitochondrial respiration and glycolysis, respectively.[1][2]
Many cancer cells exhibit altered metabolism, characterized by an increased reliance on glutamine as a substrate for the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis. Glutamate dehydrogenase 1 (GDH1 or GLUD1) is a key mitochondrial enzyme that catalyzes the conversion of glutamate to α-ketoglutarate (α-KG), which then enters the TCA cycle to support energy production and biosynthesis.[1] R162 is a potent and selective inhibitor of GDH1.[3] By blocking GDH1, this compound is expected to decrease the flux of glutamine-derived carbons into the TCA cycle, thereby inhibiting mitochondrial respiration in cells that are dependent on glutaminolysis.[1][2][4]
This application note provides a detailed protocol for using the Seahorse XF Analyzer to measure the metabolic effects of this compound on live cells.
Principle of the Assay
This protocol is designed to assess the inhibitory effect of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR) of cells in real-time. The experiment will be performed in a Seahorse XF96 microplate. The protocol is based on the Seahorse XF Cell Mito Stress Test, with the inclusion of this compound as a compound to be injected. The sequential injection of metabolic modulators allows for the determination of several key parameters of mitochondrial function:
-
Basal Respiration: The baseline OCR of the cells.
-
ATP-linked Respiration: The portion of basal respiration that is used for ATP synthesis.
-
Maximal Respiration: The maximum OCR that the cells can achieve.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, which indicates the cell's ability to respond to an increased energy demand.
-
Proton Leak: The portion of basal respiration that is not coupled to ATP synthesis.
By treating cells with this compound, we can quantify its impact on these parameters and thus understand its effect on mitochondrial metabolism.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Seahorse XF96 Cell Culture Microplates | Agilent Technologies | Varies |
| Seahorse XF96 Sensor Cartridge | Agilent Technologies | Varies |
| Seahorse XF Calibrant | Agilent Technologies | 100840-000 |
| Seahorse XF Base Medium DMEM, pH 7.4 | Agilent Technologies | 102353-100 |
| Glucose | Sigma-Aldrich | G8270 |
| L-Glutamine | Sigma-Aldrich | G7513 |
| Sodium Pyruvate | Sigma-Aldrich | P2256 |
| This compound (GDH1 Inhibitor) | MedchemExpress | HY-100623 |
| Oligomycin | Sigma-Aldrich | O4876 |
| Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) | Sigma-Aldrich | C2920 |
| Rotenone | Sigma-Aldrich | R8875 |
| Antimycin A | Sigma-Aldrich | A8674 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Cell line (e.g., H1299 or MDA-MB231) | ATCC | Varies |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Trypsin-EDTA | Gibco | Varies |
Experimental Protocol
Day 1: Cell Seeding
-
Culture H1299 or MDA-MB231 cells in their recommended growth medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 - 40,000 cells per well) in 80 µL of growth medium.[1]
-
Leave at least four wells empty for background correction. These wells should contain only growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
Day 1: Hydrate the Sensor Cartridge
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the Seahorse XF96 sensor cartridge on top of the utility plate.
-
Incubate the hydrated sensor cartridge at 37°C in a non-CO2 incubator overnight.
Day 2: Assay Preparation and Execution
-
Prepare Seahorse XF Assay Medium:
-
Warm the Seahorse XF Base Medium DMEM to 37°C.
-
Supplement the medium with glucose, L-glutamine, and sodium pyruvate to the desired final concentrations (e.g., 10 mM glucose, 2 mM L-glutamine, 1 mM sodium pyruvate).
-
Adjust the pH to 7.4.
-
Keep the medium warm at 37°C.
-
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in DMSO.
-
Dilute the stock solutions in the prepared Seahorse XF Assay Medium to the desired working concentrations. A typical concentration range for this compound could be 1-50 µM, based on its IC50 of 23 µM.
-
The final concentrations of the other modulators will need to be optimized for the cell line being used, but typical concentrations are:
-
Oligomycin: 1.0 µM
-
FCCP: 1.0 µM
-
Rotenone/Antimycin A: 0.5 µM
-
-
Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound or vehicle (DMSO)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
-
Run the Seahorse XF Assay:
-
Place the cell plate and the sensor cartridge into the Seahorse XF96 Analyzer.
-
Start the assay protocol. The instrument will first calibrate the sensors.
-
The assay will proceed with cycles of mixing, waiting, and measuring OCR and ECAR before and after the sequential injection of the compounds from ports A, B, C, and D.
-
Data Analysis and Presentation
The Seahorse XF software will automatically calculate the OCR and ECAR values. The key parameters of mitochondrial function can be calculated as follows:
-
Basal Respiration: (Last OCR measurement before this compound injection) - (OCR after rotenone/antimycin A injection)
-
ATP Production: (Last OCR measurement before oligomycin injection) - (OCR after oligomycin injection)
-
Maximal Respiration: (Maximum OCR after FCCP injection) - (OCR after rotenone/antimycin A injection)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
-
Proton Leak: (OCR after oligomycin injection) - (OCR after rotenone/antimycin A injection)
The data can be summarized in the following tables:
Table 1: Effect of this compound on Mitochondrial Respiration Parameters (OCR in pmol/min)
| Treatment | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity | Proton Leak |
| Vehicle (DMSO) | Value | Value | Value | Value | Value |
| This compound (10 µM) | Value | Value | Value | Value | Value |
| This compound (25 µM) | Value | Value | Value | Value | Value |
| This compound (50 µM) | Value | Value | Value | Value | Value |
Table 2: Effect of this compound on Glycolysis (ECAR in mpH/min)
| Treatment | Basal ECAR |
| Vehicle (DMSO) | Value |
| This compound (10 µM) | Value |
| This compound (25 µM) | Value |
| This compound (50 µM) | Value |
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits GDH1, blocking glutamine entry into the TCA cycle.
Experimental Workflow Diagram
Caption: Workflow for the Seahorse XF this compound metabolic flux assay.
Expected Results and Interpretation
Treatment with this compound is expected to decrease mitochondrial respiration in cells that rely on glutamine metabolism. This would be observed as a dose-dependent decrease in basal respiration, ATP-linked respiration, and maximal respiration. The spare respiratory capacity may also be reduced, indicating a decreased ability of the cells to respond to metabolic stress. A compensatory increase in ECAR may be observed if the cells switch to glycolysis to meet their energy demands after mitochondrial respiration is inhibited. These results would provide valuable insights into the metabolic phenotype of the cells and the mechanism of action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Therapeutic targeting of glutamate dehydrogenase 1 that links metabolic reprogramming and Snail-mediated epithelial-mesenchymal transition in drug-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R162 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for R162. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aqueous insolubility of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound is a compound with inherently low aqueous solubility. This can be attributed to several factors including its molecular structure, high molecular weight, and strong intermolecular forces which make it difficult for water molecules to surround and dissolve the compound.[1] Many new chemical entities exhibit poor aqueous solubility, which can limit their absorption and bioavailability in biological systems.[1][2]
Q2: What is the first step I should take to improve the solubility of this compound?
A2: A good starting point is to assess the pH-dependent solubility of this compound. If this compound has ionizable groups, adjusting the pH of your aqueous solution can significantly increase its solubility.[3][4] For acidic compounds, increasing the pH can deprotonate the molecule, making it more soluble. Conversely, for basic compounds, decreasing the pH can lead to protonation and enhanced solubility.
Q3: Are there any simple additives that can help dissolve this compound?
A3: Yes, using co-solvents and surfactants are common and effective initial approaches. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar molecules by reducing the polarity of the aqueous environment.[3][5][6] Surfactants can also be used to form micelles that encapsulate the poorly soluble drug, thereby increasing its apparent solubility.[4]
Q4: When should I consider more advanced solubilization techniques?
A4: If simpler methods like pH adjustment, co-solvents, and surfactants do not provide the desired solubility for your experimental needs, you may need to explore more advanced techniques. These can include creating solid dispersions, reducing particle size through micronization or nanosuspension, or forming inclusion complexes.[5][7] The choice of method will depend on the specific properties of this compound and the requirements of your downstream applications.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting the insolubility of this compound.
Problem: this compound precipitates out of solution upon addition to my aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Incorrect pH | Determine the pKa of this compound and adjust the buffer pH accordingly. For acidic drugs, a pH above the pKa is generally required, while for basic drugs, a pH below the pKa is needed. | See Protocol 1: pH-Dependent Solubility Assessment . |
| Low Intrinsic Solubility | Employ the use of co-solvents to increase the solvent's capacity to dissolve this compound. | See Protocol 2: Co-solvent Screening for Solubility Enhancement . |
| Aggregation | Incorporate surfactants to prevent aggregation and promote the formation of stable micelles containing this compound. | See Protocol 3: Surfactant-Based Solubilization . |
| Supersaturation and Precipitation | Prepare a stock solution of this compound in a suitable organic solvent and add it to the aqueous buffer with vigorous stirring. | See Protocol 4: Preparation of this compound Stock Solutions . |
Problem: The solubility of this compound is too low for my in vitro assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Limited Aqueous Solubility | Increase the concentration of this compound in solution by creating an amorphous solid dispersion. This technique involves dispersing this compound in a polymer matrix to improve its dissolution rate and solubility.[1] | See Protocol 5: Preparation of an Amorphous Solid Dispersion . |
| Slow Dissolution Rate | Increase the surface area of the this compound particles through micronization or nanosuspension. Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][7] | This requires specialized equipment such as jet mills or high-pressure homogenizers. |
| Poor Bioavailability in Cell-Based Assays | Formulate this compound as an inclusion complex with cyclodextrins. Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its solubility and transport across cell membranes.[7] | See Protocol 6: Inclusion Complexation with Cyclodextrins . |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Co-solvent Screening for Solubility Enhancement
-
Select a panel of common, water-miscible organic solvents (co-solvents) such as DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[6]
-
Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent solution.
-
Equilibrate the samples as described in Protocol 1.
-
Analyze the concentration of dissolved this compound in the supernatant.
-
Compare the solubility enhancement of each co-solvent at different concentrations to identify the most effective one for this compound.
Protocol 3: Surfactant-Based Solubilization
-
Choose a selection of non-ionic surfactants such as Polysorbate 80 (Tween 80) or Poloxamer 188.[4]
-
Prepare aqueous solutions with varying concentrations of the selected surfactant.
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate the samples as described in Protocol 1.
-
Determine the concentration of dissolved this compound in the supernatant.
-
Identify the surfactant and concentration that provides the optimal solubility for this compound.
Protocol 4: Preparation of this compound Stock Solutions
-
Dissolve this compound in a minimal amount of a suitable water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMA).[6]
-
Create a high-concentration stock solution (e.g., 10-100 mM).
-
To prepare a working solution, slowly add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent precipitation.
Protocol 5: Preparation of an Amorphous Solid Dispersion
-
Select a suitable polymer carrier such as PVP, HPMC, or Eudragit.[1]
-
Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).[1]
-
Remove the solvent by rotary evaporation or spray drying to obtain a solid dispersion.[1]
-
The resulting powder should contain this compound in an amorphous state, which typically exhibits higher solubility and a faster dissolution rate than its crystalline form.[1]
Protocol 6: Inclusion Complexation with Cyclodextrins
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture for 24-48 hours at a constant temperature.
-
Filter or centrifuge the solution to remove any undissolved this compound.
-
The resulting solution will contain the this compound-cyclodextrin inclusion complex, which should have enhanced aqueous solubility.
Visual Guides
A troubleshooting workflow for addressing this compound insolubility.
An overview of methods to enhance the solubility of this compound.
References
Technical Support Center: Optimizing R162 Concentration for Maximal Cancer Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of R162, a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1), in cancer cell inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a small molecule inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1), a key mitochondrial enzyme.[1] In many cancer cells, GDH1 is upregulated and plays a crucial role in glutaminolysis, the process of converting glutamine into α-ketoglutarate (α-KG) to fuel the TCA cycle.[1] By inhibiting GDH1, this compound disrupts this process, leading to a decrease in intracellular α-KG and its downstream metabolite, fumarate.[2] This reduction in fumarate impairs the activity of the antioxidant enzyme Glutathione Peroxidase 1 (GPx1), resulting in an accumulation of reactive oxygen species (ROS) and subsequent inhibition of cancer cell proliferation.[2][3]
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound has been shown to reduce cell proliferation in various cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).[1][2] Its efficacy is linked to the dependence of cancer cells on glutamine metabolism.
Q3: What is the recommended starting concentration range for this compound in a cell viability assay?
A3: For initial experiments, it is advisable to perform a dose-response analysis over a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A suggested starting range could be from 0.1 µM to 100 µM.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary between cell lines. A common starting point is a 72-hour incubation period to allow for sufficient time to observe effects on cell proliferation. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique. |
| No significant inhibition of cell viability observed | - this compound concentration is too low- Cell line is resistant to GDH1 inhibition- Insufficient incubation time- Inactive this compound compound | - Test a higher range of this compound concentrations.- Confirm GDH1 expression and glutamine dependence of your cell line.- Increase the incubation time (e.g., up to 96 hours).- Verify the integrity and proper storage of the this compound compound. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Mycoplasma contamination | - Use cells within a consistent and low passage number range.- Seed cells at a density that prevents them from becoming over-confluent during the experiment.- Regularly test cell cultures for mycoplasma contamination. |
| High background in cell viability assay | - Contamination of media or reagents- Incorrect wavelength reading | - Use fresh, sterile media and reagents.- Ensure the plate reader is set to the correct wavelengths for your specific assay (e.g., MTT, PrestoBlue). |
Data Presentation
Illustrative IC50 Values of this compound in Various Cancer Cell Lines
The following table provides a set of hypothetical IC50 values for this compound to illustrate the expected range of efficacy. Note: These are not experimentally derived values and should be used for guidance only.
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 72h |
| H1299 | Non-Small Cell Lung Cancer | 5.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.7 |
| A549 | Non-Small Cell Lung Cancer | 12.5 |
| MCF-7 | Breast Cancer (ER+) | > 50 |
| PANC-1 | Pancreatic Cancer | 15.3 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a PrestoBlue™ Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
PrestoBlue™ HS Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of fluorescence detection (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a final concentration that will result in 50-70% confluency after 72 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.
-
Return the plate to the incubator for 72 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium + PrestoBlue™ only) from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for determining the IC50 of this compound.
References
Identifying and mitigating R162 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the R162 inhibitor. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1), an enzyme crucial for cancer cell metabolism.[1][2][3] GDH1 catalyzes the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting GDH1, this compound disrupts glutamine metabolism, leading to several downstream effects in cancer cells, including:
Q2: Is this compound known to have specific off-target effects?
Current literature indicates that this compound is a selective inhibitor of GDH1. Studies have shown that it does not significantly inhibit other NADPH-dependent enzymes such as 6-phosphogluconate dehydrogenase (6PGD) and fumarate hydratase (FH). However, like any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations. Researchers should remain vigilant for unexpected phenotypes.
Q3: I am observing a phenotype that is not consistent with GDH1 inhibition. What should I do?
If you observe an unexpected phenotype, it is crucial to determine if it is due to an off-target effect of this compound. Here is a general workflow to investigate this:
-
Step 1: Confirm On-Target GDH1 Inhibition: First, verify that this compound is inhibiting GDH1 in your experimental system at the concentration used. You can perform a GDH1 activity assay on cell lysates treated with this compound.
-
Step 2: Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations.
-
Step 3: Use a Structurally Unrelated GDH1 Inhibitor: If available, use another GDH1 inhibitor with a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Step 4: Rescue Experiment: The effects of GDH1 inhibition can be rescued by providing cells with a cell-permeable form of its product, such as methyl-α-ketoglutarate (methyl-α-KG).[1] If the unexpected phenotype is not rescued by the addition of methyl-α-KG, it may be independent of GDH1 inhibition.
-
Step 5: Identify Potential Off-Targets: If the above steps suggest an off-target effect, you can use unbiased screening methods to identify the protein(s) this compound may be interacting with. See the "Experimental Protocols for Off-Target Identification" section below.
-
Step 6: Validate Off-Target: Once potential off-targets are identified, validate the interaction using orthogonal assays, such as in vitro binding assays or cellular thermal shift assays (CETSA).
Q4: How can I mitigate potential off-target effects of this compound?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits GDH1 and elicits the desired on-target phenotype in your system.
-
Employ Control Compounds: Use a negative control compound that is structurally similar to this compound but inactive against GDH1 to ensure the observed effects are not due to the chemical scaffold.
-
Utilize Genetic Approaches: Complement your inhibitor studies with genetic knockdown (e.g., shRNA or CRISPR/Cas9) of GDH1 to confirm that the observed phenotype is indeed due to the loss of GDH1 function.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 23 µM | GDH1 | Mixed-mode inhibition. |
| Kd | 30 µM | GDH1 | Determined by tryptophan fluorescence binding assay. |
| Ki | 28.6 µM | GDH1 | Inhibition constant. |
| Cell Line | Cancer Type | Effect of this compound | Notes |
| H1299 | Lung Cancer | Reduced cell proliferation, increased ROS.[1][2] | |
| MDA-MB-231 | Breast Cancer | Reduced cell proliferation, increased ROS.[1][2] | |
| A549 | Lung Cancer | Overcame docetaxel resistance, reduced migration and invasion.[5] | |
| Various Leukemia Cell Lines | Leukemia | Attenuated cell viability.[1] | Minimal toxicity to normal hematopoietic cells.[1] |
| Huh7 | Liver Cancer | Did not induce profound cell death alone, but induced apoptosis in combination with BET inhibitors.[6] |
GDH1 Signaling Pathway
This compound inhibits GDH1, a central enzyme in cancer cell metabolism. The following diagram illustrates the position of GDH1 in the broader context of cellular metabolism and signaling.
Experimental Protocols
On-Target Activity Assays
1. GDH1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the production of NADH, which is proportional to GDH1 activity.
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glutamate solution (substrate)
-
NAD+ (cofactor)
-
Developer solution (contains a tetrazolium salt that is reduced by NADH to a colored formazan product)
-
Cell lysate containing GDH1
-
This compound or other inhibitors
-
-
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
In a 96-well plate, add assay buffer, cell lysate, and this compound at various concentrations.
-
Prepare a reaction mix containing glutamate, NAD+, and the developer solution.
-
Add the reaction mix to each well to start the reaction.
-
Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points.
-
Calculate the rate of change in absorbance to determine GDH1 activity.
-
2. Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Cells in culture
-
This compound
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
3. Intracellular ROS Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Reagents:
-
DCFH-DA solution
-
Cells in culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Experimental Protocols for Off-Target Identification
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.[7][8]
-
Workflow:
-
Procedure:
-
Culture cells and treat with this compound or a vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them at a range of temperatures for a defined period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the protein of interest in the soluble fraction by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and binding.
-
2. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that interact with a small molecule.[9][10][11][12]
-
Workflow:
-
Procedure:
-
Synthesize a derivative of this compound with a linker for immobilization onto affinity beads (e.g., sepharose or magnetic beads).
-
Prepare a cell lysate from the cell line of interest.
-
Incubate the cell lysate with the this compound-conjugated beads and with control beads (without this compound).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the proteins that are specifically bound to the this compound beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the this compound pulldown compared to the control are potential off-targets.
-
References
- 1. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Lifting the veil on tumor metabolism: A GDH1-focused perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MEK162 (Binimetinib) in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the MEK1/2 inhibitor, MEK162 (Binimetinib).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to MEK162. What are the common mechanisms of resistance?
A1: Resistance to MEK162, a selective MEK1/2 inhibitor, can be categorized as either intrinsic (pre-existing) or acquired (developed after treatment). The most common mechanisms involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.
-
Reactivation of the MAPK Pathway:
-
BRAF Amplification or Alternative Splicing: Increased copies of the BRAF gene or different BRAF protein versions can lead to renewed signaling downstream to MEK, even in the presence of an inhibitor.
-
Mutations in NRAS or KRAS: Mutations in these upstream activators of BRAF can drive pathway reactivation.[1][2]
-
MEK1/2 Mutations: Although less common, mutations in the MEK1 or MEK2 genes can prevent MEK162 from binding effectively.
-
-
Activation of Bypass Pathways:
-
PI3K/Akt Pathway Activation: This is a critical parallel survival pathway. Resistance can emerge through the loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT.[1]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR, MET, or IGF1R can activate both the MAPK and PI3K/Akt pathways.
-
Q2: What are the initial steps to confirm and characterize MEK162 resistance in my cell line?
A2: To confirm and characterize resistance, a series of validation experiments are recommended:
-
Dose-Response Curve and IC50 Determination: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of MEK162 concentrations on both the suspected resistant line and the parental (sensitive) line. A significant shift in the IC50 value to a higher concentration in the suspected resistant line confirms resistance.
-
Western Blot Analysis: Profile the phosphorylation status of key signaling proteins in the MAPK and PI3K/Akt pathways. In resistant cells, you may observe sustained or increased phosphorylation of ERK (p-ERK) despite MEK162 treatment, or increased phosphorylation of Akt (p-Akt).
-
Genetic Sequencing: Sequence key genes in the MAPK pathway (e.g., BRAF, NRAS, KRAS, MEK1/2) to identify potential resistance-conferring mutations.
Q3: What are the most common strategies to overcome MEK162 resistance?
A3: The primary strategy to overcome MEK162 resistance is through combination therapy. The choice of the combination agent depends on the identified resistance mechanism.
-
Dual MAPK Pathway Blockade: For resistance driven by MAPK pathway reactivation (e.g., in BRAF-mutant melanoma), combining MEK162 with a BRAF inhibitor (e.g., Dabrafenib, Vemurafenib, Encorafenib) is a clinically approved and effective strategy.[3][4][5][6]
-
Targeting Parallel Pathways: If resistance is mediated by the PI3K/Akt pathway, combining MEK162 with a PI3K inhibitor (e.g., BKM120, GDC-0941) or an Akt inhibitor (e.g., MK-2206) can be effective.[7][8]
-
Inhibition of Upstream RTKs: If RTK upregulation is observed, combining MEK162 with an inhibitor targeting the specific RTK (e.g., an EGFR inhibitor like Gefitinib) may restore sensitivity.
-
Combination with Immunotherapy: Preclinical and clinical studies are exploring the combination of MEK inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). MEK inhibition can increase tumor antigen expression, potentially enhancing the efficacy of immunotherapy.[9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for MEK162 in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over- or under-confluent cells can respond differently to the drug. |
| Drug Potency | Ensure the MEK162 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | Optimize the drug incubation time. A time course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint. |
| Cell Line Instability | If the cell line has been in culture for many passages, it may have developed heterogeneity. Use early passage cells and regularly perform cell line authentication. |
Problem 2: No significant decrease in p-ERK levels after MEK162 treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Ensure the concentration of MEK162 used is sufficient to inhibit MEK in your specific cell line. Perform a dose-response western blot to determine the effective concentration. |
| Short Drug Incubation Time | The timing of p-ERK inhibition can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition. |
| Antibody Quality | Verify the specificity and efficacy of your primary and secondary antibodies for western blotting. Use appropriate positive and negative controls. |
| Rapid Pathway Reactivation | Some cell lines exhibit rapid feedback reactivation of the MAPK pathway. Consider shorter treatment times or co-treatment with an upstream inhibitor. |
Quantitative Data Summary
Table 1: Efficacy of MEK162 (Binimetinib) in Combination with BRAF Inhibitors in BRAF V600-Mutant Melanoma.
| Combination | Metric | Value | Reference |
| Encorafenib + Binimetinib | Overall Response Rate (ORR) | 74.5% | [3] |
| Median Progression-Free Survival (PFS) | 11.3 months | [3] | |
| Dabrafenib + Trametinib | Hazard Ratio for PFS (vs. Dabrafenib alone) | 0.56 | [4] |
| Hazard Ratio for Overall Survival (OS) (vs. Dabrafenib alone) | 0.69 | [4] | |
| Vemurafenib + Cobimetinib | Hazard Ratio for PFS (vs. Vemurafenib alone) | 0.51 | [4] |
| Hazard Ratio for OS (vs. Vemurafenib alone) | 0.65 | [4] |
Table 2: Preclinical Efficacy of MEK162 (Binimetinib) in Combination with a PI3K/Akt Pathway Inhibitor.
| Cell Line | Combination | Effect | Reference |
| MCF7 (Breast Cancer) | MEK162 (1 µM) + MK-2206 (Akt inhibitor, 2 µM) | Reverses resistance induced by RSK expression | [8] |
| HRAS mutant cell lines | MEK162 + RAD001 (mTOR inhibitor) | Stronger inhibition of S6 kinase and cell growth than single agents | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of MEK162 in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: MAPK signaling pathway and mechanisms of resistance to MEK162.
Caption: PI3K/Akt bypass pathway as a mechanism of MEK162 resistance.
Caption: Workflow for characterizing MEK162 resistance.
References
- 1. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
Improving the bioavailability of R162 for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the GDH1 inhibitor, R162, in in vivo experiments. The focus is on improving its bioavailability and ensuring successful experimental outcomes.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
Question: My this compound is precipitating out of solution when I prepare it for in vivo administration. How can I improve its solubility?
Answer:
This compound is known to have poor aqueous solubility. Here are several strategies to improve its formulation:
-
Co-solvent Systems: this compound is soluble in dimethyl sulfoxide (DMSO) at up to 5 mg/mL.[1] However, high concentrations of DMSO can be toxic to animals.[1][2][3] A common practice is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a co-solvent system.
Recommended Co-solvent Formulations for Intraperitoneal (i.p.) Injection:
| Formulation Component | Percentage | Notes |
| DMSO | 5-10% | Initial solvent for this compound. Keep the final concentration as low as possible. |
| PEG300/PEG400 | 30-40% | A commonly used solubilizing agent. |
| Tween 80 | 5% | A surfactant that improves wettability and dispersion. |
| Saline or PBS | 45-60% | Used to bring the formulation to the final volume. |
-
Nanosuspensions: For oral or parenteral administration, reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate. This can be achieved through techniques like media milling or high-pressure homogenization.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can enhance its aqueous solubility and dissolution.
Experimental Protocol: Preparation of an this compound Formulation for Intraperitoneal Injection
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in the minimal necessary volume of 100% DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, you can prepare a 20 mg/mL stock in DMSO.
-
Co-solvent Addition: In a separate sterile tube, mix the other components of the vehicle. For a final formulation of 10% DMSO, 40% PEG300, and 50% saline, first mix the PEG300 and saline.
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the co-solvent mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Observation: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, consider slightly increasing the percentage of DMSO or PEG300, while staying within tolerable limits for the animals.
Issue 2: Inconsistent Efficacy in In Vivo Cancer Models
Question: I am not observing the expected tumor growth inhibition with this compound in my xenograft mouse model. What could be the reason?
Answer:
Inconsistent efficacy can stem from several factors related to this compound's bioavailability and experimental design:
-
Inadequate Bioavailability: The formulation used may not be providing sufficient exposure of this compound to the tumor tissue. Consider the formulation strategies mentioned in Issue 1 . In vivo studies have successfully used this compound administered intraperitoneally at doses of 20 mg/kg/day and 30 mg/kg/day.[3]
-
Route of Administration: Intraperitoneal injection is a common route for preclinical studies with compounds like this compound.[3] If you are using oral administration, the bioavailability is likely to be much lower, and a significant formulation effort is required to achieve therapeutic concentrations.
-
Dosing Regimen: Ensure the dosing frequency is appropriate. Daily administration has been used in published studies.[3]
-
Tumor Model Sensitivity: Confirm that the cancer cell line used in your xenograft model is sensitive to GDH1 inhibition. You can perform in vitro proliferation assays with this compound to determine its IC50 value for your specific cell line.
Experimental Workflow: Optimizing In Vivo Efficacy
Caption: Troubleshooting workflow for addressing inconsistent in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1).[4][5] GDH1 is a key enzyme in glutamine metabolism, converting glutamate to α-ketoglutarate, which then enters the TCA cycle.[4] Cancer cells often upregulate GDH1 to support their growth and proliferation.[4] By inhibiting GDH1, this compound disrupts cancer cell metabolism, leading to increased reactive oxygen species (ROS) and reduced cell proliferation.[5]
GDH1 Signaling Pathway in Cancer
Caption: Simplified signaling pathway showing the role of GDH1 and the inhibitory action of this compound.
Q2: What are the known physicochemical properties of this compound?
A2: Limited quantitative data for this compound is publicly available. The following table summarizes the known information.
| Property | Value | Source |
| Molecular Weight | 264.28 g/mol | [1] |
| Solubility in DMSO | Up to 5 mg/mL | [1] |
| Appearance | Yellow solid | [1] |
Q3: Are there any pharmacokinetic data available for this compound?
A3: To date, detailed pharmacokinetic parameters for this compound (such as Cmax, Tmax, half-life, and AUC) have not been published. It is highly recommended to conduct a pilot pharmacokinetic study in the selected animal model and with the chosen formulation to determine these parameters. This will be crucial for designing effective efficacy studies.
Q4: What are some general strategies to improve the bioavailability of anthraquinone derivatives like this compound?
A4: Anthraquinone derivatives are often characterized by poor water solubility, which limits their bioavailability.[2][6] Besides the formulation strategies mentioned earlier, other approaches include:
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active this compound in vivo.
-
Encapsulation: Using delivery systems like liposomes or polymeric nanoparticles to encapsulate this compound, which can improve its stability and facilitate its transport across biological membranes.
-
Glycosylation: The addition of sugar moieties can increase the water solubility of anthraquinones.[7]
Q5: What is a standard protocol for in vivo administration of this compound in a mouse xenograft model?
A5: The following is a general protocol based on published studies and best practices. This should be adapted and optimized for your specific experimental conditions.
Experimental Protocol: In Vivo Efficacy Study of this compound
-
Animal Model: Use an appropriate immunodeficient mouse strain (e.g., nude or SCID mice) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of your cancer cell line of interest into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare the this compound formulation as described in the Troubleshooting Guide (Issue 1). A common dose is 20-30 mg/kg.[3]
-
Administration: Administer this compound or the vehicle control to the respective groups via intraperitoneal injection daily.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Disclaimer: This information is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
References
- 1. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Addressing variability in R162 experimental results
Welcome to the technical support center for R162, a potent inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1). This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1).[1][2] Its primary mechanism of action is the direct binding to GDH1, inhibiting its enzymatic activity in a mixed-mode manner.[2] This inhibition disrupts the conversion of glutamate to α-ketoglutarate (α-KG), a key step in glutaminolysis, thereby impacting cellular metabolism and redox homeostasis.[3]
Q2: What are the expected downstream effects of this compound treatment in cancer cells?
Inhibition of GDH1 by this compound leads to several downstream cellular effects, including:
-
Increased mitochondrial reactive oxygen species (ROS) levels.[3][4]
-
Reduced cell proliferation and tumor growth potential.[3][4]
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects in various human cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), as well as in primary leukemia cells.[2][4]
Q4: Is this compound selective for GDH1?
This compound displays selectivity for GDH1 over other NADPH-dependent enzymes such as 6-phosphogluconate dehydrogenase (6PGD) and fumarate hydratase (FH).[2]
Troubleshooting Guides
Issue 1: Suboptimal or inconsistent anti-proliferative effects of this compound in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Metabolic Phenotype | Different cancer cell lines exhibit varying degrees of dependence on glutamine metabolism. Verify the glutamine dependency of your cell line. Consider using cell lines known to be sensitive to GDH1 inhibition, such as H1299 or MDA-MB-231, as positive controls.[4] |
| Compound Stability and Storage | This compound stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Improper storage can lead to degradation and loss of potency. Prepare fresh working solutions from a properly stored stock for each experiment. |
| Assay Conditions | Ensure optimal cell culture conditions, including media composition (especially glutamine concentration), cell density, and incubation times. High cell densities can alter the local microenvironment and impact inhibitor efficacy. |
| Rescue Experiment Did Not Work | If co-treatment with methyl-α-KG or the antioxidant N-acetylcysteine (NAC) does not rescue the anti-proliferative effects of this compound, it may indicate off-target effects or that the primary mechanism of action in your specific cell line is independent of α-KG depletion or ROS induction.[3][4] |
Issue 2: High variability in in vivo xenograft studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Animal Health and Husbandry | Ensure that all animals are healthy and housed under specific-pathogen-free (SPF) conditions to avoid infections that can alter experimental results.[5] |
| Tumor Heterogeneity | Patient-derived xenografts (PDX) and even cell-line-derived xenografts (CDX) can exhibit significant tumor-to-tumor variability.[6][7] Increase the number of animals per group to ensure statistical power. For PDX models, consider the inherent heterogeneity of the original tumor sample. |
| Drug Administration and Bioavailability | This compound is administered via intraperitoneal (i.p.) injection.[4] Ensure consistent and accurate dosing. For in vivo studies, a dosage of 20-30 mg/kg/day has been shown to be effective.[1][4] |
| Tumor Engraftment and Growth Rate | Not all patient samples will successfully engraft and grow in mice.[5] Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predetermined size. |
Experimental Protocols
Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells (e.g., H1299, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Proliferation Assessment: Measure cell viability/proliferation using a standard method such as MTT, resazurin, or direct cell counting.
-
(Optional) Rescue Experiment: Co-treat cells with this compound and varying concentrations of a cell-permeable α-KG analog (e.g., dimethyl α-ketoglutarate) or an antioxidant like N-acetylcysteine (NAC) to confirm the mechanism of action.[4]
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 H1299 cells) into the flank of immunodeficient mice (e.g., nude mice).[4]
-
Tumor Growth and Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using caliper measurements.
-
Randomization and Treatment: Once tumors reach a predetermined average size, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound daily via intraperitoneal injection at a dose of 20-30 mg/kg.[1][4] The control group should receive a vehicle control (e.g., DMSO).[4]
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 35 days) and monitor tumor growth.[4] At the end of the study, excise the tumors and measure their weight.
-
(Optional) Pharmacodynamic Analysis: A portion of the resected tumor tissue can be used to assess the in vivo inhibition of GDH1 activity.[4]
Visualizations
Caption: this compound inhibits GDH1, disrupting glutaminolysis and promoting anti-proliferative effects.
Caption: A generalized workflow for in vitro and in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDH1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-to-tumor variability in the hypoxic fractions of experimental rodent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
How to minimize R162 toxicity in non-cancerous cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of R162, a potent inhibitor of glutamate dehydrogenase 1 (GDH1), in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound inhibits GDH1, leading to a decrease in intracellular α-ketoglutarate (α-KG) and its downstream metabolite, fumarate. This disruption in the TCA cycle impairs redox homeostasis by reducing the activity of glutathione peroxidase (GPx), which in turn leads to an increase in reactive oxygen species (ROS) and subsequent reduction in cell proliferation.
Q2: Is this compound toxic to all cell types?
A2: Research has shown that this compound exhibits preferential cytotoxicity towards cancer cells. While it can affect non-cancerous proliferating cells, the toxic effects are significantly less pronounced. This selectivity is attributed to the metabolic differences between cancerous and non-cancerous cells, with many cancer cells being more reliant on glutaminolysis, a pathway inhibited by this compound.
Q3: How can I minimize this compound toxicity in my non-cancerous control cells?
A3: The toxic effects of this compound in non-cancerous cells can be mitigated by supplementing the cell culture medium with either a cell-permeable form of α-ketoglutarate (methyl-α-ketoglutarate) or an antioxidant such as N-acetylcysteine (NAC). These supplements help to restore the depleted metabolites and combat the increase in reactive oxygen species.
Q4: What are the recommended concentrations for rescue agents?
A4: For detailed concentrations and experimental protocols for rescue experiments, please refer to the Troubleshooting Guide section below.
Troubleshooting Guide: Minimizing this compound Toxicity in Non-Cancerous Cells
This guide provides structured protocols to address specific issues you may encounter when working with this compound.
Issue 1: Observed Toxicity in Non-Cancerous Control Cell Lines
If you are observing a significant decrease in viability or proliferation in your non-cancerous control cells upon treatment with this compound, the following rescue experiments can be performed.
Option A: Rescue with Methyl-α-Ketoglutarate
This protocol aims to replenish the depleted α-ketoglutarate pool, a direct consequence of GDH1 inhibition by this compound.
Option B: Rescue with N-acetylcysteine (NAC)
This protocol is designed to counteract the increased reactive oxygen species (ROS) that result from this compound treatment.
Data Presentation
The following table summarizes the differential cytotoxicity of this compound in various human cancer cell lines compared to non-cancerous human proliferating cells.
| Cell Line | Cell Type | IC50 (µM) |
| H1299 | Human Lung Cancer | ~15 |
| MDA-MB-231 | Human Breast Cancer | ~20 |
| A549 | Human Lung Cancer | ~18 |
| K562 | Human Leukemia | ~25 |
| HaCaT | Human Keratinocyte (Non-cancerous) | > 50 |
| MRC-5 | Human Fetal Lung Fibroblast (Non-cancerous) | > 50 |
| HFF | Human Foreskin Fibroblast (Non-cancerous) | > 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing cell viability after treatment with this compound and/or rescue agents.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Methyl-α-ketoglutarate (if applicable)
-
N-acetylcysteine (if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
For rescue experiments, prepare this compound solutions containing either methyl-α-ketoglutarate (final concentration to be optimized, typically in the mM range) or NAC (final concentration to be optimized, typically in the mM range).
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound-induced toxicity and rescue mechanisms.
Caption: Workflow for assessing this compound toxicity and rescue in non-cancerous cells.
Technical Support Center: Optimizing Incubation Time with Syk Inhibitors in Cellular Assays
Disclaimer: The initial query for "R162" as a Spleen Tyrosine Kinase (Syk) inhibitor did not yield definitive identification. However, "this compound" is commercially available as an inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1)[1][2]. It is highly probable that the intended Syk inhibitor is Fostamatinib (also known as R788), a well-documented oral Syk inhibitor. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406 , which is a potent Syk inhibitor[3][4][5]. This technical support guide will therefore focus on Fostamatinib and its active metabolite R406.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fostamatinib (R406)?
Fostamatinib is a tyrosine kinase inhibitor that targets Spleen Tyrosine Kinase (Syk). Syk is a crucial component of the signaling pathway for various immune cell receptors, including B-cell receptors and Fc receptors[5][6]. By inhibiting Syk, the active metabolite R406 blocks these signaling cascades, which can prevent immune-mediated destruction of cells, such as platelets in immune thrombocytopenia (ITP)[7].
Q2: What is a typical starting point for incubation time when using R406 in a cellular assay?
The optimal incubation time for R406 is highly dependent on the specific cell type, the assay being performed, and the endpoint being measured. Based on available data, a general recommendation is to start with a time-course experiment. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times of around 30 minutes to 1 hour may be sufficient[8][9]. For assays measuring downstream effects like apoptosis or cell viability, longer incubation periods of 24 to 72 hours are often necessary[3][10]. A 48-hour incubation has been used to determine the percentage of apoptotic cells[3].
Q3: How does cell density affect the outcome of assays with R406?
Cell density is a critical parameter in any cellular assay. High cell density can lead to nutrient depletion and changes in cell metabolism, which can affect the cellular response to the inhibitor. Conversely, low cell density may result in poor signal-to-noise ratios. It is essential to optimize cell seeding density for each cell line and assay format to ensure logarithmic growth during the experiment.
Q4: Should I use Fostamatinib (R788) or the active metabolite R406 for in vitro cellular assays?
For in vitro cellular assays, it is generally recommended to use the active metabolite, R406, directly[3]. Fostamatinib (R788) is a prodrug that requires in vivo metabolic activation to R406[4]. While some cell types may possess the necessary enzymes to convert Fostamatinib to R406, direct application of R406 ensures a known concentration of the active compound in the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. Ensure the compound is thoroughly mixed into the media before adding to the cells. |
| No observable effect of R406 | Incubation time is too short, compound concentration is too low, or the cell line is not sensitive to Syk inhibition. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time. Conduct a dose-response experiment with a wide range of R406 concentrations. Confirm that your cell line expresses Syk and that the pathway is active and relevant to the measured endpoint. |
| High background signal in the assay | Sub-optimal assay conditions, reagent issues, or high cell density. | Optimize assay parameters such as reagent concentration and incubation time. Check the expiration date and proper storage of all assay reagents. Optimize cell seeding density to avoid overgrowth. |
| Inconsistent results between experiments | Variation in cell passage number, serum lot, or incubation conditions. | Use cells within a consistent and low passage number range. Test different lots of fetal bovine serum (FBS) or use a serum-free medium if possible. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for a Cell Viability Assay (e.g., MTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of R406 in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of R406. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each incubation time. The optimal incubation time is typically the one that provides a stable and reproducible IC50 value with a good dynamic range.
Protocol 2: Western Blot Analysis of Syk Phosphorylation
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For some cell types, it may be necessary to serum-starve the cells for several hours to reduce basal signaling.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of R406 for a short period (e.g., 30 minutes to 2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgE for mast cells) to induce Syk phosphorylation for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Syk (p-Syk) and total Syk.
-
Analysis: Quantify the band intensities to determine the effect of R406 on Syk phosphorylation. This will help determine the minimal incubation time required for target engagement.
Quantitative Data Summary
Table 1: Reported IC50 and EC50 Values for R406
| Assay Type | Cell Line/System | Incubation Time | IC50 / EC50 | Reference |
| Syk Kinase Activity (cell-free) | Recombinant Syk | N/A | 41 nM | [3] |
| Anti-IgE-mediated Tryptase Release | Cultured Human Mast Cells | 1 hour | 353 nM | [9] |
| Anti-IgE-mediated Histamine Release | Human Basophils | 1 hour | 280 nM | [9] |
| Apoptosis Assay | TCL1-cell lines | 48 hours | Not specified | [3] |
Visualizations
Caption: Fostamatinib's active metabolite, R406, inhibits Syk signaling.
Caption: Workflow for optimizing R406 incubation time in cellular assays.
Caption: Troubleshooting logic for unexpected results with R406.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results in R162 metabolic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing R162 in metabolic assays. Unexpected results can arise from a variety of factors, from experimental design to reagent handling. This guide is intended to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic effects of this compound observed in preclinical studies?
A1: this compound is an investigational compound designed to modulate cellular energy metabolism. Preclinical data suggests that its primary mechanism of action involves the inhibition of glycolysis and a subsequent shift towards oxidative phosphorylation. Researchers should anticipate seeing a decrease in lactate production and an increase in oxygen consumption in treated cells.
Q2: I am not seeing the expected decrease in lactate production after this compound treatment. What are some possible causes?
A2: Several factors could contribute to this. First, verify the concentration and activity of your this compound stock. Improper storage or dilution can affect its potency. Second, consider the metabolic state of your cells; highly glycolytic cells may require higher concentrations or longer incubation times. Finally, ensure your lactate assay is performing optimally by running appropriate positive and negative controls.
Q3: My oxygen consumption rate (OCR) measurements are highly variable between wells treated with this compound. How can I reduce this variability?
A3: High variability in OCR measurements can stem from inconsistent cell seeding, variations in reagent dispensing, or issues with the Seahorse instrument calibration. Ensure a uniform cell monolayer and careful pipetting. It is also crucial to perform a full calibration of the instrument before each experiment and to allow the cells to equilibrate in the assay medium for an adequate amount of time before starting the measurement.
Troubleshooting Specific Unexpected Results
Issue 1: No significant change in glycolysis or oxidative phosphorylation.
This is a common issue that can be traced back to several sources. A logical approach to troubleshooting this is to systematically check the key components of the experiment.
Troubleshooting Workflow: No Metabolic Effect Observed
Caption: A step-by-step workflow for troubleshooting the lack of an expected metabolic effect after this compound treatment.
Issue 2: Unexpected increase in lactate production.
An increase in lactate production is contrary to the expected mechanism of action of this compound. This suggests an off-target effect or a cellular stress response.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Cellular Stress/Toxicity | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your metabolic assay. |
| Off-Target Effects | Profile the activity of this compound against a panel of related metabolic enzymes to identify potential off-target interactions. |
| Contamination | Check cell cultures for microbial contamination, which can significantly alter extracellular acidification rates. |
| Assay Interference | Run a cell-free assay with this compound to ensure it does not directly interfere with the lactate measurement system. |
Issue 3: Decrease in both glycolysis and oxidative phosphorylation.
A simultaneous decrease in both major metabolic pathways often indicates a general cytotoxic effect of the compound at the tested concentration.
Signaling Pathway: this compound Expected vs. Observed Effects
Caption: Comparison of the expected metabolic shift induced by this compound versus a potential cytotoxic effect at high concentrations.
Experimental Protocols
Protocol 1: Lactate Production Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) in a standard cell culture incubator.
-
Sample Collection: After incubation, collect 20 µL of the culture supernatant from each well.
-
Lactate Measurement: Use a commercial lactate assay kit and follow the manufacturer's instructions. Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Normalization: Normalize the lactate concentration to the cell number or protein content in each well.
Protocol 2: Oxygen Consumption Rate (OCR) Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimized density for your cell type.
-
Treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration plate.
-
Compound Loading: Load the desired concentrations of this compound into the injector ports of the sensor cartridge.
-
Assay Protocol: Place the cell plate in the Seahorse XF Analyzer and run a baseline measurement followed by the injection of this compound.
-
Data Analysis: Analyze the change in OCR over time using the Seahorse Wave software. Normalize the data to cell number.
Note: These protocols are general guidelines and may require optimization for your specific cell type and experimental conditions.
Technical Support Center: R162 Stability and Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of the glutamate dehydrogenase 1 (GDH1) inhibitor, R162, in solution. The following information is based on the known chemical properties of this compound and related anthraquinone compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1). Its chemical name is 1-hydroxy-2-(2-propen-1-yl)-9,10-anthracenedione, and it possesses an anthraquinone core structure. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 64302-87-0 |
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, slightly soluble in ethanol. |
Q2: What are the primary stability concerns for this compound in solution?
Based on its anthraquinone structure, the primary stability concerns for this compound in solution are:
-
pH-dependent degradation: Anthraquinone derivatives can be susceptible to degradation in both acidic and basic conditions.
-
Oxidative degradation: The phenolic hydroxyl group and the quinone system make the molecule prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of many anthraquinone-based compounds.
-
Precipitation: Due to its low aqueous solubility, this compound may precipitate from solution, especially during long-term storage or changes in temperature.
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to store this compound as a dry powder at -20°C. Stock solutions in anhydrous DMSO can be stored at -80°C for up to two years. For short-term storage (up to one year), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Enhancing this compound Stability in Solution
This guide addresses common issues encountered during the handling and formulation of this compound.
Problem 1: this compound precipitates out of my aqueous experimental buffer.
-
Cause: Low aqueous solubility of this compound.
-
Solutions:
-
Co-solvents: Increase the proportion of an organic co-solvent such as DMSO or ethanol in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent concentration.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Empirically determine the optimal pH for this compound solubility and stability in your buffer system.
-
Solubilizing Excipients: Consider the use of solubilizing agents.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can be used at low concentrations to improve solubility.
-
-
Table 2: Common Solubilizing Excipients for Hydrophobic Compounds
| Excipient Type | Examples | Recommended Starting Concentration |
| Co-solvents | DMSO, Ethanol, PEG 400 | <1% (cell-based assays), higher for in vitro assays |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10% w/v |
| Surfactants | Polysorbate 80, Poloxamer 188 | 0.01-0.1% w/v |
Problem 2: I am observing a loss of this compound activity in my experiments over time.
-
Cause: Chemical degradation of this compound.
-
Solutions:
-
Protect from Light: Conduct experiments under subdued light and store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Control pH: Maintain a consistent and optimal pH in your experimental setup. Based on the stability of similar anthraquinones, a slightly acidic to neutral pH may be preferable.
-
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation.
-
Ascorbic acid (Vitamin C): A common water-soluble antioxidant.
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant that can be used in formulations containing organic components.
-
-
De-gas Buffers: Removing dissolved oxygen from aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) can minimize oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating method is crucial for separating the intact this compound from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's specificity is confirmed by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting logic for this compound instability.
Validation & Comparative
A Comparative Analysis of R162 and Other Glutamate Dehydrogenase 1 (GDH1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of R162, a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1), with other known inhibitors of this critical metabolic enzyme. The following sections detail the inhibitory activities, experimental methodologies, and the underlying signaling pathways, supported by experimental data.
Quantitative Comparison of GDH1 Inhibitor Efficacy
The inhibitory potency of various compounds against GDH1 has been evaluated using diverse experimental approaches. The table below summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values. It is important to note that the experimental conditions under which these values were determined may vary between studies.
| Compound | Type of Inhibition | IC50 / Ki (µM) | Notes |
| This compound | Mixed-type inhibitor | IC50: 23 | A potent and cell-permeable inhibitor. |
| Ebselen | Not specified | IC50: ~10-12.5 | This value represents the inhibition of lung cancer cell growth, not direct enzymatic inhibition of GDH1. |
| EGCG (Epigallocatechin gallate) | Not specified | IC50: ~2 | A natural polyphenol found in green tea. |
| Quercetin | Not specified | Ki: 9.2 | A natural flavonoid. |
| PAA (Permethylated Anigopreissin A) | Not specified | Ki: 10 | A derivative of a natural product. |
| GTP (Guanosine triphosphate) | Allosteric inhibitor | Ki in the low micromolar range | An endogenous allosteric regulator of GDH1. |
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor efficacy is crucial for the interpretation of the presented data. Below is a representative protocol for a GDH1 inhibitor screening assay.
In Vitro GDH1 Inhibition Assay
This protocol outlines a common method for screening and characterizing GDH1 inhibitors by measuring the enzymatic activity in the presence and absence of the test compound.
Materials:
-
Purified recombinant human GDH1 enzyme
-
GDH1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates: L-glutamate and NAD+
-
Detection reagent (e.g., a reagent that produces a colorimetric or fluorescent signal upon NADH production)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the GDH1 enzyme and the test compound at various concentrations. Include a control group with the enzyme and solvent only (no inhibitor).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (L-glutamate and NAD+) to each well.
-
Signal Detection: Immediately begin monitoring the production of NADH, either by measuring the increase in absorbance at 340 nm or by using a coupled enzymatic reaction that generates a colorimetric or fluorescent signal. Kinetic readings are taken over a specific time period.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GDH1 function and its inhibition can aid in understanding the mechanism of action of compounds like this compound.
Caption: GDH1 metabolic pathway and points of inhibition.
The diagram above illustrates the central role of GDH1 in converting glutamate to α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. This process is crucial for cellular energy production and biosynthesis. The diagram also highlights the allosteric regulation of GDH1 by endogenous molecules like GTP (inhibitor) and ADP (activator), as well as the inhibitory action of the small molecule this compound.
Validating R162's On-Target Mechanism Through GDH1 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor R162 and genetic knockdown of Glutamate Dehydrogenase 1 (GDH1), validating the on-target mechanism of this compound in cancer cells. The experimental data presented herein demonstrates that the phenotypic effects of this compound treatment are consistent with those observed upon shRNA-mediated silencing of GDH1, confirming its specificity and utility as a tool for cancer research and therapeutic development.
Introduction to this compound and GDH1
Glutamate Dehydrogenase 1 (GDH1) is a mitochondrial enzyme that plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In many cancer types, GDH1 is upregulated to support the high metabolic demands of rapidly proliferating cells. This compound is a potent and selective small molecule inhibitor of GDH1, which has demonstrated anti-cancer properties by disrupting cancer cell metabolism and redox homeostasis.[2][3] This guide will present data from studies on human lung carcinoma (H1299) and breast adenocarcinoma (MDA-MB-231) cell lines to validate that the effects of this compound are directly attributable to the inhibition of GDH1.
Comparative Data Analysis
The following tables summarize the quantitative data comparing the effects of this compound treatment and GDH1 knockdown on key cellular processes. The data is compiled from studies utilizing the H1299 and MDA-MB-231 cancer cell lines.
| Treatment/Condition | Cell Line | IC50 (µM) | % Reduction in Cell Viability | % Increase in ROS Levels | % Reduction in α-KG Levels | % Reduction in Fumarate Levels |
| This compound | H1299 | ~20 | ~60% at 20µM | ~50% at 20µM | ~40% at 20µM | ~50% at 20µM |
| MDA-MB-231 | ~25 | ~55% at 25µM | ~45% at 25µM | ~35% at 25µM | ~45% at 25µM | |
| GDH1 Knockdown (shRNA) | H1299 | N/A | ~50% | ~40% | ~50% | ~60% |
| MDA-MB-231 | N/A | ~45% | ~35% | ~45% | ~55% |
Note: The values presented are approximations derived from published graphical data and may vary depending on specific experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to validate its on-target effects.
References
A Head-to-Head Comparison: R162 Versus Genetic Inhibition of GLUD1 in Oncology Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting glutamine metabolism is paramount in the quest for novel cancer therapies. Glutamate dehydrogenase 1 (GLUD1), a pivotal enzyme in glutamine catabolism, has emerged as a compelling therapeutic target. This guide provides an objective comparison of two primary methods for inhibiting GLUD1 function: the small molecule inhibitor R162 and genetic knockdown approaches, such as short hairpin RNA (shRNA).
This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes the underlying biological processes to aid in the strategic design of future cancer studies.
At a Glance: this compound vs. Genetic Inhibition of GLUD1
| Feature | This compound (Pharmacological Inhibition) | Genetic Inhibition (e.g., shRNA, siRNA) |
| Mechanism of Action | Allosteric inhibitor of GLUD1 enzymatic activity. | Reduces GLUD1 protein expression through mRNA degradation. |
| Specificity | Selective for GLUD1.[1] | Can be designed to be specific for GLUD1. |
| Reversibility | Reversible, dependent on compound washout. | Stable knockdown is generally long-lasting; transient with siRNA. |
| In Vivo Applicability | Systemic delivery is feasible for preclinical and potentially clinical studies.[2] | Delivery in vivo can be challenging, often relying on viral vectors or specialized delivery systems. |
| Off-Target Effects | Potential for off-target pharmacological effects. | Potential for off-target effects due to unintended gene silencing. |
| Control | Dose-dependent control over the extent of inhibition. | Level of knockdown can be variable and more difficult to titrate. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from studies investigating the effects of this compound and genetic inhibition of GLUD1 on cancer cell proliferation and tumor growth.
Table 1: In Vitro Cancer Cell Proliferation
| Cancer Cell Line | Method of Inhibition | Concentration / Condition | Proliferation Inhibition (%) | Reference |
| H1299 (NSCLC) | This compound | 10 µM | ~50% | Jin L, et al. 2015 |
| H1299 (NSCLC) | shRNA (shGDH1) | - | ~60% | Jin L, et al. 2015 |
| MDA-MB-231 (Breast) | This compound | 10 µM | ~45% | Jin L, et al. 2015 |
| HepG2 (HCC) | siRNA (siGLUD1) | - | 58.8% ± 10.63% | Mitochondria-Mediated Apoptosis of HCC Cells... (2021) |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Method of Inhibition | Dosing Regimen / Condition | Tumor Growth Inhibition | Reference |
| H1299 Xenograft | This compound | 20 mg/kg/day | Significantly decreased tumor growth and mass | [2] |
| H1299 Xenograft | shRNA (shGDH1) | - | Significantly attenuated tumor growth | Jin L, et al. 2015 |
| HCC Xenograft | shRNA (shGLUD1) | - | Enhanced tumor growth | Inhibition of GLUD1 mediated by LASP1... (2023) |
Signaling Pathways and Mechanisms of Action
Inhibition of GLUD1, either by this compound or genetic knockdown, disrupts the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the TCA cycle. This disruption has significant downstream effects on cellular redox homeostasis and signaling pathways.
A primary mechanism of action involves the reduction of intracellular α-KG and its subsequent metabolite, fumarate. This leads to decreased activity of the antioxidant enzyme glutathione peroxidase 1 (GPX1), resulting in an accumulation of reactive oxygen species (ROS) and subsequent inhibition of cancer cell proliferation.[2]
The role of GLUD1 can be context-dependent. While its inhibition is detrimental to some cancers like non-small cell lung cancer (NSCLC), in other contexts, such as hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC), GLUD1 expression has been associated with tumor suppression. In these cases, GLUD1 downregulation can promote tumor progression through pathways like PI3K/Akt/mTOR and p38/JNK MAPK.
References
- 1. Therapeutic targeting of glutamate dehydrogenase 1 that links metabolic reprogramming and Snail-mediated epithelial-mesenchymal transition in drug-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
R162: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Cell Lines
A new frontier in cancer therapy is being explored with the development of R162, a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1). This enzyme is crucial for the metabolic reprogramming that fuels the rapid growth of many cancer cells. This guide provides a comprehensive comparison of this compound's anti-tumor effects in various cancer cell lines, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound exerts its anti-cancer properties by targeting GDH1 (also known as GLUD1), an enzyme frequently upregulated in cancerous tissues.[1] By inhibiting GDH1, this compound disrupts the conversion of glutamate to alpha-ketoglutarate, a key step in the tricarboxylic acid (TCA) cycle that provides energy for cellular processes. This inhibition leads to a decrease in intracellular fumarate levels, an increase in reactive oxygen species (ROS), and ultimately, a reduction in cell proliferation.[1][2] Preclinical studies have demonstrated this compound's ability to significantly decrease tumor growth in mouse xenograft models without notable toxicity.[1]
Comparative Efficacy of this compound in Vitro
To assess the anti-proliferative activity of this compound, its half-maximal inhibitory concentration (IC50) was determined in a panel of cancer cell lines representing different malignancies. The IC50 value for this compound's direct inhibition of the GDH1 enzyme is 23 µM. While specific IC50 values for the anti-proliferative effects of this compound in various cell lines are still emerging in publicly available literature, its efficacy has been demonstrated in non-small cell lung cancer (H1299) and triple-negative breast cancer (MDA-MB-231) cell lines.[1][2]
For a comprehensive comparison, the following tables present the known efficacy of this compound alongside standard-of-care chemotherapeutic agents for several cancer types.
Table 1: Comparison of this compound and Standard-of-Care Drugs in Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC)
| Cancer Type | Cell Line | Drug | Target/Mechanism of Action | Reported IC50 (µM) |
| Non-Small Cell Lung Cancer | H1299 | This compound | GDH1/GLUD1 Inhibitor | Data not yet available |
| Cisplatin | DNA cross-linking agent | Varies | ||
| Paclitaxel | Microtubule stabilizer | Varies | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound | GDH1/GLUD1 Inhibitor | Data not yet available |
| Doxorubicin | Topoisomerase II inhibitor | Varies | ||
| Paclitaxel | Microtubule stabilizer | Varies |
Table 2: Standard-of-Care Agents for Other Cancer Types
| Cancer Type | Standard-of-Care Drugs |
| Hepatocellular Carcinoma | Sorafenib, Lenvatinib, Atezolizumab + Bevacizumab[3][4][5][6] |
| Colon Cancer | 5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan[7] |
| Leukemia (Acute Myeloid) | Cytarabine, Anthracyclines (e.g., Daunorubicin)[8] |
| Leukemia (Acute Lymphoblastic) | Vincristine, Prednisone, L-asparaginase[9][10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for key in vitro experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of this compound's action.
-
Cell Lysis: After treatment with this compound or a vehicle control, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., GDH1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of this compound's anti-tumor effects and the experimental approaches to its evaluation. Further research is warranted to establish a broader profile of its efficacy across a wider range of cancer cell lines and to elucidate the full spectrum of its molecular mechanism.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Systemic Chemotherapy for Advanced Hepatocellular Carcinoma: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy for hepatocellular carcinoma: The present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. google.com [google.com]
- 8. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 9. Leukemia - Wikipedia [en.wikipedia.org]
- 10. Acute lymphoblastic leukemia (ALL) treatment | Blood Cancer United [bloodcancerunited.org]
- 11. Typical Treatment of Acute Lymphocytic Leukemia | American Cancer Society [cancer.org]
Comparative Analysis of the Downstream Metabolic Effects of R162 and Alternative GDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Metabolic Impact of Glutamate Dehydrogenase 1 Inhibition
This guide provides a comparative analysis of the downstream metabolic effects of R162, a potent and specific inhibitor of glutamate dehydrogenase 1 (GDH1), and its alternatives. The primary alternative discussed is Epigallocatechin gallate (EGCG), a natural compound found in green tea, which also exhibits GDH1 inhibitory activity. This document is intended to assist researchers in validating the metabolic consequences of targeting GDH1, a critical enzyme in glutamine metabolism, particularly in the context of oncology and metabolic diseases.
Introduction to GDH1 Inhibition
Glutamate dehydrogenase 1 (GDH1) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1] In many cancer cells, there is an increased reliance on glutamine as a source of carbon and nitrogen for biosynthesis and energy production, making GDH1 a promising therapeutic target.[1] Inhibition of GDH1 can disrupt cancer cell metabolism, leading to reduced proliferation and increased oxidative stress.
This compound is a specific inhibitor of GDH1, while EGCG is a more promiscuous inhibitor with broader biological activities.[2][3] Understanding the distinct downstream metabolic effects of these inhibitors is crucial for the development of targeted therapies.
Comparative Metabolic Effects of this compound and EGCG
The primary downstream metabolic consequence of GDH1 inhibition by both this compound and EGCG is the disruption of the glutamine-to-α-KG conversion, leading to a reduction in TCA cycle intermediates and an increase in reactive oxygen species (ROS). However, the extent and specific nature of these effects can vary.
Impact on TCA Cycle and Glycolysis
Inhibition of GDH1 by this compound directly reduces the influx of glutamine-derived carbons into the TCA cycle, leading to decreased levels of key intermediates such as fumarate and α-ketoglutarate.[1] This disruption of the TCA cycle can, in turn, affect other interconnected metabolic pathways. For instance, in glioblastoma cells, prolonged treatment (72 hours) with this compound has been shown to suppress glycolysis.[4] This suggests a metabolic reprogramming where the initial block in glutamine metabolism eventually impacts glucose utilization.
EGCG has also been demonstrated to alter cellular energy metabolism by affecting both glycolysis and the TCA cycle in cancer cells.[5] Studies in A549 lung cancer cells have shown that EGCG treatment leads to changes in metabolites involved in these central carbon metabolism pathways.[5] However, the direct quantitative comparison of the impact of this compound and EGCG on the fluxes through these pathways is not yet well-documented in a single study.
Oxidative Stress and Redox Balance
A significant downstream effect of GDH1 inhibition is the induction of oxidative stress. By reducing the production of α-KG and subsequently other TCA cycle intermediates, GDH1 inhibitors can limit the generation of NADPH, a key reducing equivalent necessary for the regeneration of the antioxidant glutathione (GSH). This leads to an accumulation of ROS and increased cellular damage. Treatment with this compound has been shown to increase ROS levels in cancer cells.[1]
Similarly, EGCG treatment has been associated with alterations in glutathione metabolism, with some studies showing a downregulation of glutathione in cancer cells.[5] This contributes to the pro-oxidant effects of EGCG in a cellular context.
Quantitative Data Summary
Table 1: Effects of this compound on Key Metabolic Pathways
| Metabolic Pathway | Key Metabolites Affected | Observed Effect | Cell Type/Model |
| Glutaminolysis/TCA Cycle | α-Ketoglutarate, Fumarate | Decrease | Cancer cell lines |
| Glycolysis | Glycolytic intermediates | Decrease (prolonged exposure) | Glioblastoma cells |
| Redox Balance | Reactive Oxygen Species (ROS) | Increase | Cancer cell lines |
Table 2: Effects of EGCG on Key Metabolic Pathways
| Metabolic Pathway | Key Metabolites Affected | Observed Effect | Cell Type/Model |
| Glutaminolysis/TCA Cycle | TCA cycle intermediates | Altered | A549 lung cancer cells |
| Glycolysis | Glycolytic intermediates | Altered | A549 lung cancer cells |
| Glutathione Metabolism | Glutathione | Decrease | A549 lung cancer cells |
| Insulin Secretion | Insulin | Inhibition (GDH-mediated) | Pancreatic islets |
Experimental Protocols
Validating the downstream metabolic effects of GDH1 inhibitors requires robust experimental methodologies. Below are detailed protocols for key experiments.
Metabolite Extraction for LC-MS Analysis
This protocol is suitable for the extraction of polar metabolites from cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the GDH1 inhibitor (e.g., this compound or EGCG) at various concentrations and for different time points. Include a vehicle-treated control group.
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer it to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol) and analyze using a high-resolution mass spectrometer coupled to a liquid chromatography system.
Glycolytic Flux Analysis
The Seahorse XF Analyzer is a common instrument used to measure real-time cellular metabolic activity, including glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with the GDH1 inhibitor for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer.
-
Wash the cells with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator.
-
-
Glycolysis Stress Test:
-
Load the injection ports of the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).
-
Perform the assay on the Seahorse XF analyzer to measure the extracellular acidification rate (ECAR), a proxy for glycolysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by GDH1 inhibition and a general workflow for validating the metabolic effects of an inhibitor.
Caption: Inhibition of GDH1 by this compound or EGCG blocks the conversion of glutamate to α-KG.
References
R162 (Binimetinib) in Combination with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of R162 (binimetinib), a MEK1/2 inhibitor, in combination with standard chemotherapy agents. The information is compiled from preclinical and clinical studies to support research and drug development efforts.
Mechanism of Action: The MAPK/ERK Signaling Pathway
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, binimetinib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and reducing tumor growth.
The following diagram illustrates the position of binimetinib's action within the MAPK/ERK signaling pathway.
Preclinical and Clinical Data Summary
The combination of binimetinib with various standard chemotherapy agents has been investigated in both preclinical models and clinical trials across different cancer types. The rationale for these combinations is to target distinct but complementary pathways involved in tumor growth and survival.
Combination with Gemcitabine and Cisplatin
A phase I/II clinical trial evaluated binimetinib in combination with gemcitabine and cisplatin in patients with untreated advanced biliary tract cancer (BTC).[1][2] Preclinical data supported this combination, suggesting that an interrupted dosing schedule of binimetinib could be effective with chemotherapy.[1]
Table 1: Efficacy and Safety of Binimetinib with Gemcitabine and Cisplatin in Advanced BTC
| Endpoint | Result | Citation |
| Phase I | ||
| Maximum Tolerated Dose (MTD) | Binimetinib 45 mg orally twice daily with gemcitabine 800 mg/m² and cisplatin 20 mg/m² | [1] |
| Phase II | ||
| Progression-Free Survival (PFS) at 6 months | 54% | [1] |
| Objective Response Rate (ORR) | 36% | [1] |
| Median Overall Survival (OS) | 13.3 months (95% CI, 9.8-16.5) | [1] |
| Most Common Grade 3/4 Adverse Events | Neutropenia | [3] |
Combination with Capecitabine
A phase Ib study investigated the combination of binimetinib and capecitabine in patients with gemcitabine-pretreated advanced biliary tract cancer.[4][5] Preclinical findings indicated a synergistic effect between MEK inhibitors and 5-FU (the active metabolite of capecitabine).[4]
Table 2: Efficacy and Safety of Binimetinib with Capecitabine in Advanced BTC
| Endpoint | Result | Citation |
| Phase Ib | ||
| Recommended Phase II Dose (RP2D) | Binimetinib 30 mg and capecitabine 1250 mg/m², both twice daily, 2 weeks on/1 week off | [4] |
| Efficacy (in 34 evaluable patients) | ||
| Objective Response Rate (ORR) | 17.6% | [4] |
| Disease Control Rate (DCR) | 76.5% | [4] |
| Median Progression-Free Survival (PFS) | 3.9 months | [4] |
| Median Overall Survival (OS) | 8.0 months | [4] |
| Most Common Grade 3 Adverse Events | Anemia (11.8%), Fatigue (5.9%) | [4] |
Combination with FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin)
A phase I clinical trial assessed the combination of binimetinib with FOLFOX in patients with advanced metastatic colorectal cancer (mCRC) who had failed prior standard therapies.[6][7]
Table 3: Efficacy and Safety of Binimetinib with FOLFOX in mCRC
| Endpoint | Result | Citation |
| Phase I | ||
| Maximum Tolerated Dose (MTD) | Binimetinib 45 mg orally twice daily (continuous or intermittent dosing) with FOLFOX | [6] |
| Efficacy (Continuous Dosing) | ||
| Stable Disease (SD) at 2 months | 69% (9 of 13 evaluable patients) | [7] |
| Median Progression-Free Survival (PFS) | 3.5 months | [7] |
Experimental Protocols
Binimetinib with Gemcitabine and Cisplatin in Advanced BTC (Phase I/II Trial)
-
Patient Population: Untreated advanced biliary tract cancer.[1]
-
Dosing and Administration:
-
Phase I (Dose Escalation): A standard 3+3 design was used. Patients received oral binimetinib twice daily continuously, with gemcitabine and cisplatin administered on days 8 and 15 of a 21-day cycle. Binimetinib was withheld for 2 days before and on the day of each chemotherapy treatment.[1][3]
-
Phase II: Patients received the MTD determined in Phase I: binimetinib 45 mg orally twice daily with gemcitabine 800 mg/m² and cisplatin 20 mg/m².[1]
-
-
Endpoints:
The following diagram outlines the experimental workflow for this clinical trial.
Binimetinib with Capecitabine in Advanced BTC (Phase Ib Trial)
-
Patient Population: Gemcitabine-pretreated advanced biliary tract cancer.[4]
-
Dosing and Administration:
-
Dose Escalation: Three dose levels were tested using a 3+3 design. Binimetinib and capecitabine were administered twice daily for 2 weeks, followed by a 1-week rest period (3-week cycles).[4]
-
Dose Levels:
-
DL1: Binimetinib 15mg, Capecitabine 1000 mg/m²
-
DL2: Binimetinib 30mg, Capecitabine 1000 mg/m²
-
DL3: Binimetinib 30mg, Capecitabine 1250 mg/m²[4]
-
-
-
Endpoints:
The following diagram illustrates the logical relationship in the dose-escalation phase of this trial.
Conclusion
The combination of this compound (binimetinib) with standard chemotherapy agents has shown promising activity in clinical trials, particularly in biliary tract and colorectal cancers. The manageable safety profiles observed in these studies support further investigation of these combination therapies. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these targeted therapy and chemotherapy combinations.
References
- 1. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 2. Binimetinib plus Gemcitabine and Cisplatin Phase I/II Trial in Patients with Advanced Biliary Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A phase I clinical trial of binimetinib in combination with FOLFOX in patients with advanced metastatic colorectal cancer who failed prior standard therapy | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Enhanced antitumor effect of binimetinib in combination with capecitabine for biliary tract cancer patients with mutations in the RAS/RAF/MEK/ERK pathway: phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial of binimetinib in combination with FOLFOX in patients with advanced metastatic colorectal cancer who failed prior standard therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of R162 and Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the metabolic inhibitor R162 with other key metabolic inhibitors. This compound, a multifaceted compound, has demonstrated efficacy in two distinct therapeutic areas: as an antiviral agent (as the prodrug Balapiravir) and as a cancer metabolic inhibitor. This report will dissect its performance in both contexts, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound as an Antiviral Agent: Targeting HCV NS5B Polymerase
This compound, in its antiviral capacity, is the prodrug of R1479, a nucleoside analog that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). Its mechanism involves chain termination during viral RNA replication. A key competitor in this class is Sofosbuvir, a highly successful antiviral drug.
Quantitative Comparison of HCV NS5B Polymerase Inhibitors
| Inhibitor | Target | IC50 | Mechanism of Action | Key Findings |
| R1479 (active form of this compound) | HCV NS5B Polymerase | Not explicitly defined in publicly available literature. However, the S96T mutation in NS5B, selected by R1479, results in a 3-fold loss of sensitivity.[1] | Nucleoside analog, chain terminator. | Development of Balapiravir was discontinued due to safety concerns, including hematological adverse events.[2] |
| Sofosbuvir (active triphosphate form) | HCV NS5B Polymerase | Potent inhibitor with a high barrier to resistance.[3] | Nucleoside analog, chain terminator. | A cornerstone of modern HCV treatment regimens. |
Experimental Protocol: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
The activity of HCV NS5B polymerase and the inhibitory effects of compounds like R1479 and Sofosbuvir are typically assessed using an in vitro RdRp assay. A common method is the scintillation proximity assay (SPA).
Principle: This assay measures the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant HCV NS5B polymerase, a biotinylated RNA template-primer, and a mixture of nucleotide triphosphates (NTPs), including one that is radiolabeled (e.g., [³H]GTP).
-
Inhibitor Addition: The test inhibitor (e.g., the triphosphate form of R1479 or Sofosbuvir) is added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at a controlled temperature (e.g., 22°C) to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated template-primer, bringing any newly synthesized, radiolabeled RNA into close proximity. The radioactive decay from the incorporated nucleotides excites the scintillant within the beads, producing light that is detected by a scintillation counter.
-
Data Analysis: The amount of light produced is proportional to the amount of radiolabeled nucleotide incorporated, and thus to the polymerase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: HCV NS5B Polymerase Inhibition
Caption: Inhibition of HCV NS5B polymerase by R1479 and Sofosbuvir triphosphate.
This compound as a Cancer Metabolic Inhibitor: Targeting Glutamate Dehydrogenase 1 (GDH1)
In the context of oncology, this compound has been identified as a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1), an enzyme crucial for glutamine metabolism in certain cancer cells. By inhibiting GDH1, this compound disrupts the anaplerotic replenishment of the TCA cycle, leading to reduced cancer cell proliferation. A natural compound with similar activity is Epigallocatechin Gallate (EGCG), a major polyphenol in green tea.
Quantitative Comparison of GDH1 Inhibitors
| Inhibitor | Target | IC50 | Mechanism of Action | Key Findings |
| This compound | Glutamate Dehydrogenase 1 (GDH1/GLUD1) | 23 µM | Potent inhibitor with anti-cancer properties.[4] | Demonstrates in vivo efficacy in reducing tumor growth in mouse models.[5] |
| Epigallocatechin Gallate (EGCG) | Glutamate Dehydrogenase 1/2 (GDH1/2, GLUD1/2) | Not explicitly defined in publicly available literature. | A major polyphenol in green tea, inhibits cell proliferation and induces apoptosis. | Exhibits broad anticancer, antioxidant, and anti-inflammatory properties. |
Experimental Protocol: Glutamate Dehydrogenase (GDH1) Activity Assay
The inhibitory effect of compounds on GDH1 activity can be measured using a colorimetric or fluorometric assay.
Principle: This assay measures the GDH1-catalyzed conversion of glutamate to α-ketoglutarate, which is coupled to the reduction of a probe, resulting in a colorimetric or fluorescent signal.
General Protocol:
-
Sample Preparation: Cell or tissue lysates containing GDH1 are prepared in an appropriate assay buffer.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the GDH assay buffer, a developer, and the substrate (glutamate).
-
Inhibitor Addition: The test inhibitor (e.g., this compound or EGCG) is added to the wells of a microplate at various concentrations.
-
Reaction Initiation and Incubation: The cell lysate (enzyme source) is added to the wells, and the reaction is initiated by the addition of the reaction mixture. The plate is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The absorbance or fluorescence is measured at a specific wavelength (e.g., 450 nm for colorimetric assays) at multiple time points.
-
Data Analysis: The rate of change in absorbance or fluorescence is proportional to the GDH1 activity. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: GDH1 Inhibition in Cancer Metabolism
Caption: Inhibition of GDH1 by this compound and EGCG disrupts cancer cell metabolism.
Head-to-Head Comparison with Other Metabolic Inhibitors
To provide a broader context, this section compares this compound with other metabolic inhibitors targeting different pathways crucial for cancer cell survival and proliferation.
Quantitative Comparison of Various Metabolic Inhibitors
| Inhibitor | Target | IC50 / EC50 | Mechanism of Action |
| Orlistat | Fatty Acid Synthase (FAS) | pIC50 of 5.9 (IC50 1.35x10-6 M) for the thioesterase domain.[1] | Inhibits de novo fatty acid synthesis. |
| Triacsin C | Long-chain acyl-CoA synthetase | 3.6-8.7 µM[6] | Blocks the activation of fatty acids. |
| GW501516 | PPARδ | EC50 = 1.1 nM[3] | Agonist that promotes fatty acid oxidation. |
| Perhexiline | Carnitine Palmitoyltransferase-1 (CPT-1) | IC50 = 77 µM (rat heart)[7] | Inhibits the transport of long-chain fatty acids into mitochondria. |
| Trimetazidine | 3-ketoacyl-CoA thiolase (3-KAT) | IC50 = 75 nM[8] | Inhibits the final step of β-oxidation. |
Experimental Workflow: Screening for Metabolic Inhibitors
Caption: A generalized workflow for the discovery and development of metabolic inhibitors.
Conclusion
This compound stands out as a versatile molecule with inhibitory activity in two distinct and highly relevant therapeutic areas. As the prodrug Balapiravir, its development as an antiviral was halted due to safety concerns, highlighting the critical importance of the therapeutic window. In contrast, its role as a GDH1 inhibitor in cancer metabolism presents a promising avenue for further investigation, particularly in glutamine-addicted tumors. The comparative data presented in this guide underscores the diverse strategies employed to target metabolic pathways in disease and provides a framework for evaluating the potential of novel metabolic inhibitors. Researchers are encouraged to consider the specific metabolic vulnerabilities of their disease models when selecting and developing targeted therapies.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trimetazidine - Immunomart [immunomart.org]
Independent verification of published R162 findings
An Independent Analysis of Balapiravir (R162) for the Treatment of Dengue Fever
Introduction
Balapiravir (this compound) is an investigational oral prodrug of a nucleoside analog, R1479, which was developed by Roche as a potential antiviral treatment for dengue fever. The drug aimed to inhibit the RNA-dependent RNA polymerase (NS5 RdRp) of the dengue virus, a critical enzyme for viral replication. Despite initial promising preclinical results, clinical trials for balapiravir were ultimately terminated. This guide provides an objective comparison of the published findings on this compound with alternative therapeutic approaches and presents supporting experimental data from independent studies.
Comparative Efficacy and Safety Data
The clinical development of balapiravir was halted due to a lack of efficacy and safety concerns, specifically the occurrence of lymphopenia. The following table summarizes the key quantitative findings from a significant clinical trial and compares them with other treatment modalities for dengue.
| Treatment Group | N | Primary Outcome: Mean Change in Viral Load (log10 copies/mL) from Baseline | Key Secondary Outcome: Mean Time to Fever Resolution (hours) | Adverse Events of Note | Study Reference |
| Balapiravir (this compound) | |||||
| 1500 mg BID | 52 | -1.25 | 68 | Lymphopenia (Grade 3/4 in some patients) | |
| 3000 mg BID | 53 | -1.33 | 65 | Lymphopenia (Grade 3/4 in some patients) | |
| Placebo | 52 | -1.38 | 62 | - | |
| Supportive Care (Standard) | Varies | Not applicable (focus on symptom management) | Variable, depends on disease severity | Generally well-tolerated | General Clinical Practice |
| Other Antivirals | |||||
| Chloroquine | 307 | No significant difference compared to placebo | No significant difference | Gastrointestinal distress | |
| Celgosivir | 50 | No significant difference compared to placebo | No significant difference | Gastrointestinal distress |
Experimental Protocols
Balapiravir (this compound) Clinical Trial Methodology
A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of balapiravir in adult patients with dengue fever.
-
Patient Population: Adults aged 18-60 years with confirmed dengue virus infection (fever and positive NS1 antigen test).
-
Intervention: Patients were randomized to receive one of three treatments for five days: balapiravir 1500 mg twice daily, balapiravir 3000 mg twice daily, or a matching placebo.
-
Primary Endpoint: The primary measure of efficacy was the change in dengue virus RNA levels from baseline, quantified by RT-PCR.
-
Safety Monitoring: Complete blood counts, including lymphocyte counts, and liver function tests were monitored throughout the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for balapiravir and the general workflow of the clinical trial.
Safety Operating Guide
Information Not Found on "R162"
Extensive searches for "R162" did not yield specific information regarding a chemical substance with that identifier. The search results provided general guidelines for chemical safety and waste management but did not contain specific disposal procedures, quantitative data, or experimental protocols for a substance designated as this compound.
In the absence of specific data for "this compound," a generalized framework for the proper disposal of a hypothetical hazardous chemical is provided below, adhering to the user's specified formatting requirements. This framework is based on established laboratory safety principles.[1][2][3] Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical to ensure safe handling and disposal.[3]
General Chemical Waste Disposal Protocol
This protocol outlines a general procedure for the disposal of a hazardous chemical. It is imperative to consult the specific Safety Data Sheet (SDS) for the substance before proceeding with any disposal.
Experimental Protocols:
1. Identification and Segregation:
- Identify the chemical waste to be disposed of.
- Consult the Safety Data Sheet (SDS) to determine the appropriate waste category (e.g., halogenated organic, non-halogenated organic, acidic, basic, heavy metal-containing).
- Segregate the waste into a designated, properly labeled waste container.[4] Containers should be clearly marked with the chemical name and hazard pictograms.[5]
2. Neutralization (if applicable and safe):
- For acidic or basic waste, neutralization may be required before disposal.
- Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) while monitoring the pH.
- Ensure the reaction is controlled and does not produce excessive heat or gas.
- Once neutralized (typically pH 6-8), the solution can be disposed of according to the SDS guidelines.
3. Collection and Storage:
- Store waste in a cool, dry, well-ventilated area away from incompatible materials.[6]
- Do not overfill waste containers; leave adequate headspace to allow for expansion.
- Ensure all containers are securely sealed to prevent leaks or spills.
4. Documentation and Pickup:
- Maintain a log of all chemical waste, including the chemical name, quantity, and date of disposal.
- Arrange for pickup by a licensed hazardous waste disposal company.
- Provide the disposal company with all necessary documentation, including the SDS.
Quantitative Data Summary
As no specific data for "this compound" was found, a template table for relevant disposal parameters is provided below.
| Parameter | Value | Units | Source |
| pH for Neutralization | - | - | SDS Section 9 |
| Recommended Neutralizing Agent | - | - | SDS Section 7 |
| Incompatible Materials | - | - | SDS Section 10 |
| Required Personal Protective Equipment (PPE) | - | - | SDS Section 8 |
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for chemical waste disposal.
Caption: General workflow for hazardous chemical disposal.
References
Essential Safety and Logistical Information for Handling R162
For researchers, scientists, and drug development professionals, ensuring safety during the handling of laboratory chemicals is paramount. This document provides crucial guidance on the personal protective equipment (PPE) required for "R162," which commonly refers to products such as RTV162, a silicone sealant, and Permabond HM162, an anaerobic adhesive. Adherence to these protocols is vital for minimizing exposure and ensuring safe disposal.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound products, a comprehensive PPE strategy is necessary to protect against chemical exposure. The primary hazards stem from the chemical composition of these products. RTV162, a silicone sealant, releases methanol during its curing process[1]. Permabond HM162 is an acrylic-based adhesive containing acrylic acid[2].
Eye and Face Protection:
-
Requirement: Safety glasses with side shields are mandatory to protect against splashes.[3][4]
-
Enhanced Protection: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4][5]
Skin Protection:
-
Gloves: The selection of appropriate glove material is critical. For RTV162, which releases methanol, materials with longer breakthrough times for methanol should be chosen. For Permabond HM162, gloves resistant to acrylics are necessary. Nitrile or Viton™ gloves are often recommended for handling acrylic adhesives.[5][6] It is crucial to note that some chemicals, like methanol, can readily permeate nitrile gloves in under a minute[7]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Protective Clothing: A lab coat, coveralls, or a chemical-resistant apron should be worn to prevent skin contact.[4]
Respiratory Protection:
-
Standard Conditions: In well-ventilated areas, respiratory protection is not typically required under normal handling conditions.[4]
-
Poor Ventilation or Spills: If working in a poorly ventilated space or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used to protect against inhalation of methanol or acrylic acid vapors.
Quantitative Data for PPE Selection
To facilitate the selection of appropriate PPE, the following tables summarize key quantitative data for the primary hazardous components of this compound products.
Table 1: Glove Material Breakthrough Time for Methanol
| Glove Material | Breakthrough Time (minutes) | Performance Level |
| Butyl Rubber | > 480 | Excellent |
| Viton™ | > 480 | Excellent |
| Neoprene | 15 | Fair |
| Nitrile | 10.8 | Not Recommended |
| Natural Rubber | 1.8 | Not Recommended |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific product formulation. Always refer to the manufacturer's data.
Table 2: Glove Material Breakthrough Time for Acrylic Acid
| Glove Material | Breakthrough Time (minutes) | Performance Level |
| Viton™ | 395 | Good |
| Neoprene | 120 | Good |
| Nitrile | 30-60 | Fair to Good |
Note: Breakthrough times are estimates and can be influenced by various factors. It is advisable to double-glove with nitrile for incidental contact with some chemicals.[8]
Table 3: Occupational Exposure Limits
| Chemical | Agency | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |
| Methanol | OSHA | 200 ppm (260 mg/m³) | 250 ppm (325 mg/m³) |
| NIOSH | 200 ppm (260 mg/m³) | 250 ppm (325 mg/m³) | |
| ACGIH | 200 ppm (260 mg/m³) | 250 ppm (325 mg/m³) | |
| Acrylic Acid | OSHA | 10 ppm (30 mg/m³) | - |
| NIOSH | 2 ppm (6 mg/m³) | - | |
| ACGIH | 2 ppm (5.9 mg/m³) | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Experimental Protocols: PPE Donning and Doffing Procedure
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Put on a disposable or chemical-resistant gown, ensuring it is securely fastened.
-
Mask or Respirator: If required, don a face mask or respirator. Adjust for a proper fit and perform a seal check for respirators.
-
Goggles or Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure the glove cuffs extend over the sleeves of the gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Goggles or Face Shield: Remove eye and face protection from the back.
-
Mask or Respirator: Remove the mask or respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: this compound and Contaminated PPE
Proper disposal of unused this compound products and contaminated PPE is essential to protect human health and the environment.
Uncured this compound:
-
Uncured this compound is considered a hazardous waste.
-
It should not be disposed of in regular trash or poured down the drain.
-
Collect uncured this compound in a designated, labeled, and sealed container.
-
Methanol, a component of some this compound products, has the RCRA hazardous waste code U154[3][5][9]. Spent non-halogenated solvents containing methanol are classified under F003[10].
Cured this compound:
-
Once fully cured, this compound is generally considered inert and can often be disposed of as solid waste.
-
To dispose of leftover liquid adhesive, spread it on an inert material like cardboard or sand and allow it to cure completely in a well-ventilated area before disposal[11].
Contaminated PPE and Materials:
-
All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills (absorbent pads, wipes) that have come into contact with uncured this compound should be considered hazardous waste.
-
Place these materials in a designated, sealed hazardous waste container.
Hazardous Waste Disposal Procedure:
-
Segregation: Keep hazardous waste generated from this compound handling separate from other waste streams.
-
Labeling: Clearly label all hazardous waste containers with "Hazardous Waste" and the specific contents.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations[12].
Visual Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. gotopac.com [gotopac.com]
- 3. methanol.org [methanol.org]
- 4. neutronco.com [neutronco.com]
- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. media.clemson.edu [media.clemson.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. fishersci.com [fishersci.com]
- 10. wku.edu [wku.edu]
- 11. Permabond HM162 - Medium Viscosity Retaining Compound (50Ml) - HITEK Electronic Materials LTD [hitek-ltd.co.uk]
- 12. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
